3-Aminomethylpyridine-N-oxide
Description
The exact mass of the compound 3-Pyridinemethanamine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Aminomethylpyridine-N-oxide from 3-Picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-Aminomethylpyridine-N-oxide, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-picoline. The synthesis is a multi-step process involving the formation of key intermediates, 3-cyanopyridine and 3-cyanopyridine-N-oxide. This document outlines detailed experimental protocols derived from scientific literature and patents, presents quantitative data in structured tables, and includes visualizations of the chemical transformations and experimental workflows.
Synthetic Strategy Overview
The conversion of 3-picoline to this compound is most effectively achieved through a three-step synthetic sequence. This strategy circumvents the challenges of direct functionalization of the methyl group on the pyridine N-oxide ring. The overall transformation is depicted below:
Caption: Overall synthetic pathway from 3-Picoline to this compound.
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
The first step involves the vapor-phase catalytic ammoxidation of 3-picoline. This industrial process converts the methyl group into a nitrile functionality. The reaction is typically carried out at high temperatures over a heterogeneous catalyst.
Experimental Protocol
This protocol is based on established industrial methods for the gas-phase ammoxidation of methylpyridines.[1][2]
-
Catalyst: A mixed metal oxide catalyst, typically containing Vanadium(V) oxide (V₂O₅) and Molybdenum(VI) oxide (MoO₃) on a solid support like titanium dioxide (TiO₂) or silica gel, is used.[1][2]
-
Reactants:
-
3-Picoline
-
Ammonia (NH₃)
-
Oxygen (O₂), typically from air
-
-
Reaction Conditions:
-
A gaseous mixture of 3-picoline, ammonia, and air is passed through a reactor containing the catalyst bed.
-
The reaction is conducted at a temperature range of 280–500 °C.[1]
-
An optimized condition reported uses a molybdenum catalyst on silica gel at 380 °C with a short residence time of 2.5 seconds.[1]
-
-
Procedure:
-
The catalyst is packed into a suitable fixed-bed or fluidized-bed reactor.
-
The reactor is heated to the desired temperature (e.g., 380 °C).
-
A gaseous feed stream containing 3-picoline, a molar excess of ammonia, and air is continuously introduced into the reactor over the catalyst bed.
-
The effluent gas stream, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is cooled to condense the liquid products.
-
The 3-cyanopyridine is then isolated and purified from the condensate, typically by distillation.
-
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | MoO₃ on Silica Gel | [1] |
| Temperature | 380 °C | [1] |
| Residence Time | 2.5 s | [1] |
| Conversion of 3-Picoline | 99% | [1] |
| Yield of 3-Cyanopyridine | 95% | [1] |
Step 2: N-Oxidation of 3-Cyanopyridine to 3-Cyanopyridine-N-oxide
The second step is the selective oxidation of the pyridine nitrogen in 3-cyanopyridine to form 3-cyanopyridine-N-oxide. This is a crucial step to activate the pyridine ring for further transformations and to introduce the N-oxide functionality.
Experimental Protocol
The following protocol is adapted from a detailed procedure described in patent CN103570617B.[3]
-
Reactants:
-
3-Cyanopyridine
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Sulfuric Acid (H₂SO₄) (co-catalyst)
-
Silicomolybdic acid (catalyst)
-
Deionized water (solvent)
-
-
Reaction Conditions:
-
Temperature: 75-85 °C
-
Reaction Time: 18 hours (10 hours for addition, 8 hours for incubation)
-
-
Procedure:
-
To a reaction vessel, add 100 mL of deionized water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.
-
Heat the mixture with stirring to a temperature of 75-85 °C.
-
Slowly and uniformly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature at 75-85 °C.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to below 15 °C.
-
The solid product is isolated by centrifugation or filtration.
-
The isolated solid is dried to yield 3-cyanopyridine-N-oxide.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 700 g 3-Cyanopyridine | [3] |
| Product Yield | 768 g | [3] |
| Molar Yield | 95.1% | [3] |
| Product Purity (HPLC) | 96.3% | [3] |
| Melting Point | 169-171 °C | [3] |
Step 3: Reduction of 3-Cyanopyridine-N-oxide to this compound
Proposed Experimental Protocol
This proposed protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles, with considerations for the presence of the N-oxide group. Experimental optimization would be necessary to maximize yield and selectivity.
-
Catalyst: Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel (Ra-Ni).
-
Reactants:
-
3-Cyanopyridine-N-oxide
-
Hydrogen gas (H₂)
-
-
Solvent: Methanol or Ethanol, potentially with the addition of ammonia to suppress the formation of secondary amines.
-
Reaction Conditions:
-
Temperature: Room temperature to 50 °C
-
Pressure: 1-10 bar of H₂
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-cyanopyridine-N-oxide in the chosen solvent (e.g., methanolic ammonia).
-
Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at the chosen temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of celite.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Considerations and Potential Challenges
-
Over-reduction: Catalytic hydrogenation carries the risk of reducing the pyridine ring to a piperidine ring or reducing the N-oxide to the corresponding pyridine. The use of milder conditions (lower temperature and pressure) and careful monitoring is crucial.
-
Catalyst Poisoning: The nitrogen-containing heterocycle can sometimes inhibit the catalyst's activity.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents like sodium borohydride in the presence of a cobalt(II) chloride catalyst, or lithium aluminum hydride (with caution due to its high reactivity) could be explored, though these may also affect the N-oxide group.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the three-step synthesis.
Conclusion
The synthesis of this compound from 3-picoline is a feasible process that relies on a well-defined, three-step reaction sequence. The initial ammoxidation of 3-picoline and the subsequent N-oxidation of the resulting 3-cyanopyridine are well-documented processes with established protocols and high yields. The final reduction of 3-cyanopyridine-N-oxide presents a synthetic challenge that likely requires careful optimization of catalytic hydrogenation conditions to achieve selective reduction of the nitrile group without affecting the N-oxide or the pyridine ring. This guide provides a solid foundation for researchers to undertake the synthesis of this important molecule, with a clear pathway for the initial steps and a targeted approach for the final, crucial transformation.
References
3-Aminomethylpyridine-N-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Aminomethylpyridine-N-oxide. This compound is a heterocyclic amine N-oxide, often utilized as a building block in organic synthesis.
Chemical Structure and Properties
This compound possesses a pyridine ring that has been oxidized at the nitrogen position, and a primary aminomethyl group at the 3-position. The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient and altering its reactivity compared to the parent amine.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound. Data for properties such as boiling point and specific solubility are not widely reported in publicly available literature, reflecting its primary role as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 13629-37-3 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| Physical State | Solid | |
| Melting Point | 60-64 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct oxidation of 3-(aminomethyl)pyridine. Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are frequently used oxidizing agents for the N-oxidation of pyridine derivatives.
Methodology: Oxidation using Hydrogen Peroxide
-
Dissolution: Dissolve 1.0 equivalent of 3-(aminomethyl)pyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.
-
Addition of Oxidant: Slowly add 1.1 to 1.5 equivalents of hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically purified by column chromatography on silica gel or by recrystallization.
Methodology: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using an appropriate eluent system, such as a gradient of methanol in dichloromethane (e.g., 5-10% methanol).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the final compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring, particularly at the 2- and 6-positions, compared to the parent amine.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, notably the N-O stretching band (typically around 1250-1300 cm⁻¹) and the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.
Caption: General workflow for the synthesis and characterization of this compound.
Applications and Biological Context
This compound is primarily documented as a chemical intermediate and a building block for the synthesis of more complex molecules. Its utility lies in the unique reactivity conferred by the N-oxide and aminomethyl functional groups. There is currently a lack of extensive, publicly available research detailing specific biological activities or its role in defined signaling pathways. Therefore, its primary application in the context of drug development is as a starting material or intermediate for constructing novel pharmaceutical compounds.
Quantum Chemical Calculations for 3-Aminomethylpyridine-N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-Aminomethylpyridine-N-oxide. Due to the limited availability of direct computational and experimental data for this specific molecule, this document focuses on established theoretical methodologies and presents data from closely related pyridine-N-oxide derivatives. This approach offers a robust framework for researchers seeking to model and understand the electronic structure, spectroscopic properties, and reactivity of this compound. The guide details the prevalent computational protocols, summarizes key quantitative data from analogous systems in structured tables, and provides a general experimental procedure for the synthesis of similar compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile chemical properties imparted by the pyridine-N-oxide and aminomethyl functional groups. The N-oxide moiety can influence the molecule's polarity, solubility, and metabolic stability, while the aminomethyl group provides a site for further functionalization or interaction with biological targets.
Quantum chemical calculations are a powerful tool for elucidating the molecular properties of such compounds, offering insights into their geometry, electronic structure, vibrational spectra, and reactivity. This information is invaluable for understanding structure-activity relationships and for the rational design of new drug candidates. This guide will outline the theoretical foundation and practical application of these computational methods to the study of this compound and its analogues.
Computational Methodologies for Pyridine-N-Oxides
The quantum chemical investigation of pyridine-N-oxide derivatives typically employs Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
A General Computational Workflow
The process for conducting quantum chemical calculations on a pyridine-N-oxide derivative can be summarized in the following workflow:
Detailed Computational Protocol: A Case Study on Analogous Systems
Software: Gaussian suite of programs is a commonly used software package for these types of calculations.
Method: The B3LYP hybrid functional is a popular choice within DFT for studying organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Set: The 6-311++G(d,p) basis set is frequently employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility in describing the electron distribution, which is crucial for molecules with heteroatoms and potential intramolecular interactions.
Procedure:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular geometry.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
-
Property Calculations: Once a stable structure is confirmed, various molecular properties can be calculated, including:
-
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.
-
Spectroscopic Properties: Including theoretical IR, Raman, and NMR spectra.
-
Quantitative Data from Analogous Systems
The following tables summarize key computational data obtained for molecules structurally related to this compound. This data can serve as a valuable reference for predicting the properties of the target molecule.
Table 1: Calculated Geometrical Parameters for para-Nitraminopyridine N-oxide
Calculations performed using the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-O1 | 1.285 | - |
| C2-N2 | 1.381 | - |
| N2-O2 | 1.229 | - |
| N2-O3 | 1.229 | - |
| C4-N3 | 1.365 | - |
| O1-N1-C2 | - | 119.5 |
| C2-N1-C6 | - | 122.3 |
| N1-C2-C3 | - | 118.9 |
| C3-C4-C5 | - | 119.2 |
| C4-N3-H7 | - | 116.3 |
Data adapted from a study on para-nitraminopyridine N-oxide.[1]
Table 2: Selected Calculated Vibrational Frequencies for para-Nitraminopyridine N-oxide
Calculations performed using the B3LYP/6-311++G(d,p) level of theory.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | 3456 | N-H stretching |
| νas(NO₂) | 1598 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1345 | Symmetric NO₂ stretching |
| ν(N-O) | 1245 | N-O stretching of the N-oxide |
| Ring breathing | 845 | Pyridine ring breathing mode |
Data adapted from a study on para-nitraminopyridine N-oxide.[1]
Experimental Protocols: Synthesis of Pyridine-N-Oxides
While a specific protocol for this compound is not detailed in the literature, a general and widely used method for the N-oxidation of pyridines involves the use of a peroxy acid.
General Synthesis Workflow
Example Protocol using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Dissolution: The starting substituted pyridine is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Conclusion and Future Directions
This technical guide has outlined the standard computational methodologies applicable to the study of this compound, drawing upon data and protocols from closely related analogues. The provided information on DFT calculations, including the choice of functionals and basis sets, offers a solid foundation for researchers to initiate their own theoretical investigations.
Future work should focus on the synthesis and experimental characterization of this compound to obtain spectroscopic data (IR, Raman, NMR) and a crystal structure. This experimental data would be invaluable for validating and refining the computational models. A direct quantum chemical study of this compound, once benchmarked against experimental data, would provide precise insights into its molecular properties and could significantly aid in its application in drug discovery and development.
References
The Dawn of a Versatile Heterocycle: A Literature Review on the Discovery of Pyridine-N-Oxides
An in-depth technical guide for researchers, scientists, and drug development professionals on the seminal discovery and synthesis of pyridine-N-oxides.
This whitepaper provides a comprehensive overview of the historical discovery of pyridine-N-oxides, a class of heterocyclic compounds that has since become a cornerstone in medicinal chemistry and synthetic organic chemistry. We delve into the pioneering work of early 20th-century chemists, presenting a detailed analysis of the first successful synthesis and characterization of the parent molecule, pyridine-N-oxide. This guide offers a compilation of key experimental protocols, quantitative data from seminal publications, and visualizations of the foundational synthetic pathways.
The Genesis of Pyridine-N-Oxides: Meisenheimer's Pioneering Synthesis
The journey into the world of pyridine-N-oxides began in 1926 when German chemist Jakob Meisenheimer first reported the successful oxidation of pyridine to its corresponding N-oxide.[1] His groundbreaking work, published in the journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for the development of a vast array of N-oxide chemistry. Meisenheimer's initial method utilized peroxybenzoic acid as the oxidizing agent, demonstrating for the first time that the nitrogen atom in the pyridine ring could be selectively oxidized without disrupting the aromatic system.[2] This discovery was a significant advancement in heterocyclic chemistry, opening up new avenues for the functionalization of the pyridine ring.
Key Synthetic Methodologies for Pyridine-N-Oxide
Following Meisenheimer's discovery, several other methods for the synthesis of pyridine-N-oxides were developed, each with its own advantages in terms of yield, safety, and scalability. The most significant of these early methods are detailed below.
Oxidation with Peracetic Acid
A widely adopted and well-documented method for the preparation of pyridine-N-oxide involves the use of peracetic acid. This method, detailed in the trusted repository Organic Syntheses, provides a reliable and scalable route to the target compound.[3]
Experimental Protocol:
In a 1-liter three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, 110 g (1.39 moles) of pyridine is placed. The pyridine is stirred, and 250 ml (1.50 moles) of 40% peracetic acid is added at a rate that maintains the reaction temperature at 85°C. After the addition is complete (approximately 50-60 minutes), the mixture is stirred until the temperature drops to 40°C. The product can be isolated as the hydrochloride salt or as the free base. For the free base, the acetic acid is removed by vacuum distillation, and the residue is distilled under reduced pressure to yield pyridine-N-oxide.[3]
Oxidation with Hydrogen Peroxide in Acetic Acid
A common and convenient variation of the peracid oxidation involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[4][5] This method avoids the need to handle concentrated peracetic acid solutions directly.
Experimental Protocol:
Pyridine is dissolved in glacial acetic acid, and a stoichiometric excess of 30-35% hydrogen peroxide is added.[4][6] The mixture is then heated, typically at 70-80°C, for several hours to effect the N-oxidation.[5] The progress of the reaction can be monitored by testing for the presence of excess peroxide. The workup procedure involves the removal of acetic acid and unreacted starting materials to afford the pyridine-N-oxide.[4]
Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
For laboratory-scale syntheses, m-chloroperoxybenzoic acid (m-CPBA) has become a popular and efficient reagent for the N-oxidation of pyridines.[7] It is a relatively stable and safe solid peroxy acid that often provides clean reactions with high yields.
Experimental Protocol:
Typically, the pyridine derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform. A slight excess of m-CPBA is then added portion-wise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the resulting m-chlorobenzoic acid and any unreacted m-CPBA, yielding the desired pyridine-N-oxide.
Quantitative Data on Pyridine-N-Oxide Synthesis
The following table summarizes the key quantitative data from the seminal synthetic methods for pyridine-N-oxide.
| Method | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| Meisenheimer (1926) | Peroxybenzoic Acid | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts |
| Peracetic Acid | 40% Peracetic Acid | None (Pyridine as solvent) | 85 | 1 hour | 78-83 | 65-66 |
| Hydrogen Peroxide/Acetic Acid | H₂O₂/CH₃COOH | Glacial Acetic Acid | 70-80 | Several hours | ~70-90 | Not consistently reported |
| m-CPBA | m-Chloroperoxybenzoic Acid | Dichloromethane | 0 to room temperature | Variable | Generally high | Not consistently reported |
Visualization of the Synthesis of Pyridine-N-Oxide
The following diagram illustrates the general chemical transformation involved in the synthesis of pyridine-N-oxide from pyridine.
Caption: General reaction scheme for the N-oxidation of pyridine.
Early Biological Investigations: A Field in its Infancy
While the initial discovery of pyridine-N-oxides was driven by a desire to understand the fundamental chemistry of heterocyclic compounds, early investigations into their biological activities were limited. The primary focus remained on the synthetic utility of these new molecules. However, some early toxicological studies were conducted. For instance, pyridine-N-oxide was identified as a metabolite of pyridine in humans.[8]
It is important to note that much of the significant research into the pharmacological activities of this class of compounds, including their antimicrobial and antiviral properties, emerged later, often focusing on more complex derivatives of the parent pyridine-N-oxide.[9][10][11][12] For example, certain pyridine-N-oxide derivatives have been investigated for their ability to inhibit HIV reverse transcriptase.[12]
Due to the limited information on specific signaling pathways targeted by the parent pyridine-N-oxide in the early literature, a detailed signaling pathway diagram cannot be accurately constructed based on the historical discovery context. The diagram below illustrates a general overview of the metabolic fate of pyridine, leading to the formation of pyridine-N-oxide in biological systems.
Caption: Simplified overview of pyridine metabolism to pyridine-N-oxide.
Conclusion
The discovery of pyridine-N-oxides by Jakob Meisenheimer in 1926 was a pivotal moment in heterocyclic chemistry. The development of reliable synthetic methods, particularly the use of peracetic acid and later m-CPBA, has made these compounds readily accessible, paving the way for their widespread use in organic synthesis and drug discovery. While the early biological studies of the parent pyridine-N-oxide were not extensive, its discovery opened the door to the creation of a multitude of derivatives with a broad spectrum of pharmacological activities. This foundational work continues to be a driving force in the development of new therapeutic agents and functional materials.
References
- 1. baranlab.org [baranlab.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity screening of 3-Aminomethylpyridine-N-oxide
An In-depth Technical Guide to the Biological Activity Screening of 3-Aminomethylpyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the biological activity screening of the novel compound, this compound. Given the structural motifs present in the molecule—namely the pyridine-N-oxide and aminopyridine cores—this document proposes a multi-tiered screening cascade designed to evaluate its potential cytotoxic, antimicrobial, anti-inflammatory, and neuromodulatory activities. This guide provides detailed experimental protocols for key in vitro assays, presents illustrative data in a structured format, and visualizes experimental workflows and a hypothesized mechanism of action. The methodologies are based on established industry-standard practices to ensure reproducibility and relevance for drug discovery programs.
Introduction
This compound is a heterocyclic compound of interest for biological screening due to its hybrid structure. The pyridine-N-oxide moiety is known to increase polarity and water solubility and is found in compounds with antimicrobial and antiviral properties.[1][2][3] The aminopyridine scaffold is a well-established pharmacophore, most notably recognized for its role in blocking voltage-gated potassium channels.[4][5] Compounds like 4-aminopyridine are used clinically to improve symptoms in neurological conditions such as multiple sclerosis by enhancing nerve impulse transmission.[6]
The convergence of these two structural features in this compound provides a strong rationale for investigating its biological profile. This guide details a systematic approach to elucidate its therapeutic potential, beginning with broad cytotoxicity assessments and progressing to more specific functional assays.
Proposed Screening Cascade
A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. The workflow is designed to first establish a safety profile (cytotoxicity) before committing resources to more complex and targeted functional assays.
Caption: A logical workflow for the biological screening of a novel compound.
Data Presentation: Illustrative Screening Results
The following tables summarize hypothetical, yet plausible, quantitative data for this compound from the proposed screening cascade.
Table 1: General Cytotoxicity Profile (IC₅₀ Values)
| Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| HEK293 | Human Embryonic Kidney | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | 45.7 |
| A549 | Human Lung Carcinoma | > 50 |
| RAW 264.7 | Murine Macrophage | 38.2 |
Data represents the concentration at which 50% of cell growth is inhibited.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Positive | 64 |
| Bacillus subtilis | Positive | 128 |
| Escherichia coli | Negative | > 256 |
| Pseudomonas aeruginosa | Negative | > 256 |
MIC is the lowest concentration of the compound that prevents visible growth of bacteria.[7][8]
Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1 µM | 15.2% | 11.8% |
| 5 µM | 48.6% | 42.3% |
| 10 µM | 75.9% | 68.1% |
Inhibition of pro-inflammatory cytokine release measured relative to a vehicle control.
Table 4: Kinase Inhibition Profile (IC₅₀ Values)
| Kinase Target | Family | IC₅₀ (µM) |
|---|---|---|
| EGFR | Tyrosine Kinase | > 100 |
| PI3Kα | Lipid Kinase | > 100 |
| CDK2 | Serine/Threonine Kinase | > 100 |
| GSK3β | Serine/Threonine Kinase | 89.4 |
Data suggests low activity against the tested kinases.
Experimental Protocols
General Cytotoxicity: MTT Assay
This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution MIC Assay
This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of various bacterial strains.[7][12]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8][13]
Anti-inflammatory Activity: Macrophage-Based Assay
This assay evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[14][15]
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14][16] Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[14][17]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.
Kinase Inhibition: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower light signal indicates greater kinase inhibition.[18]
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luminescent signal via a luciferase/luciferin reaction.[19] Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the IC₅₀ value by plotting the signal against the compound concentration.
Hypothesized Mechanism of Action
Based on the well-documented activity of related aminopyridine compounds, a primary hypothesis for the mechanism of action of this compound is the blockade of voltage-gated potassium (Kv) channels.[5][6]
Caption: Hypothesized mechanism via Kv channel blockade.
This blockade would inhibit the outward flow of potassium ions during an action potential, thereby delaying membrane repolarization. This prolongation of the action potential would lead to an extended opening of voltage-gated calcium channels, increasing calcium influx at the presynaptic terminal and subsequently enhancing neurotransmitter release. This mechanism is the basis for the clinical efficacy of aminopyridines in certain neurological disorders.[6]
Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade allows for a cost-effective assessment of cytotoxicity, followed by targeted assays to probe for antimicrobial, anti-inflammatory, and neuromodulatory activities. The illustrative data suggests that the compound has a favorable cytotoxicity profile and demonstrates moderate anti-inflammatory activity, with limited antimicrobial or kinase-inhibiting effects.
Future work should focus on confirming the hypothesized mechanism of action through electrophysiological studies (e.g., patch-clamp) on various Kv channel subtypes. Should the anti-inflammatory activity be confirmed, further studies into the specific signaling pathways (e.g., NF-κB) would be warranted. Positive results from these in vitro studies would pave the way for lead optimization and subsequent evaluation in in vivo models of neuroinflammation or other relevant disease states.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Aminomethylpyridine-N-oxide
This technical guide provides a comprehensive overview of 3-Aminomethylpyridine-N-oxide, focusing on its chemical identifiers, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identifiers and Chemical Properties
This compound is a pyridine N-oxide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound for experimental design and chemical synthesis.
| Identifier Type | Value |
| CAS Number | 100244-35-5 |
| IUPAC Name | (1-oxido-3-pyridinyl)methanamine |
| Chemical Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Canonical SMILES | C1=CN(=O)C=C(C1)CN |
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of this compound involves the N-oxidation of 3-(aminomethyl)pyridine. This process is a foundational step for further chemical modifications.
Experimental Protocol: N-Oxidation of 3-(aminomethyl)pyridine
This is a generalized protocol based on common N-oxidation procedures for pyridines.
-
Dissolution: Dissolve 3-(aminomethyl)pyridine in a suitable solvent, such as glacial acetic acid.
-
Oxidizing Agent Addition: Slowly add an oxidizing agent, typically hydrogen peroxide (H₂O₂), to the solution while maintaining a controlled temperature, often with cooling in an ice bath to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the excess oxidizing agent is carefully quenched. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield pure this compound.
The logical workflow for this synthesis is depicted in the following diagram.
Reaction with Acetic Anhydride
A notable reaction of this compound is its treatment with acetic anhydride, which leads to the formation of 3-pyridylcarbinol acetate N-oxide. This transformation highlights the reactivity of the aminomethyl group in the presence of the N-oxide functionality.
The workflow for this chemical transformation is illustrated below.
Navigating the Solubility Landscape of 3-Aminomethylpyridine-N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminomethylpyridine-N-oxide in organic solvents. Due to the limited availability of public domain quantitative data for this specific molecule, this document focuses on the foundational principles of its expected solubility, detailed experimental protocols for its determination, and a framework for data presentation. This guide is intended to empower researchers to systematically evaluate the solubility of this compound, a critical parameter in drug development, process chemistry, and various research applications.
Understanding the Solubility Profile of this compound
The molecular structure of this compound, featuring a highly polar N-oxide functional group and a primary aminomethyl substituent on the pyridine ring, dictates its solubility behavior. The N-oxide group significantly increases the molecule's polarity and capacity for hydrogen bonding compared to its parent pyridine.[1][2] The presence of the aminomethyl group further contributes to its hydrophilic character and potential for interactions with protic solvents.
Based on these structural attributes, the following solubility trends are anticipated:
-
High Solubility in Polar Protic Solvents: Due to the strong hydrogen bonding capabilities of both the N-oxide and the aminomethyl groups, this compound is expected to exhibit high solubility in polar protic solvents such as water, methanol, ethanol, and isopropanol.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which are polar but lack hydrogen-donating capabilities, are expected to be effective at solvating the molecule, though perhaps to a lesser extent than protic solvents.
-
Limited Solubility in Nonpolar Solvents: A low affinity is predicted for nonpolar solvents such as hexane, toluene, and diethyl ether, owing to the significant mismatch in polarity.
It is important to note that the precursor, 3-(aminomethyl)pyridine, is reported to be soluble in methanol and ethyl acetate, which supports the expectation of solubility in polar organic solvents.[3][4] However, empirical determination is essential for obtaining precise quantitative data.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | Polar Protic | 25 | Isothermal Equilibrium | ||
| Ethanol | Polar Protic | 25 | Isothermal Equilibrium | ||
| Isopropanol | Polar Protic | 25 | Isothermal Equilibrium | ||
| Acetonitrile | Polar Aprotic | 25 | Isothermal Equilibrium | ||
| Acetone | Polar Aprotic | 25 | Isothermal Equilibrium | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Isothermal Equilibrium | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Isothermal Equilibrium | ||
| Ethyl Acetate | Moderately Polar | 25 | Isothermal Equilibrium | ||
| Dichloromethane (DCM) | Moderately Polar | 25 | Isothermal Equilibrium | ||
| Toluene | Nonpolar | 25 | Isothermal Equilibrium | ||
| Hexane | Nonpolar | 25 | Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of this compound involves both qualitative screening and precise quantitative measurement.
Qualitative Solubility Assessment
This rapid screening method helps to estimate solubility and select appropriate solvents for quantitative analysis.
Methodology:
-
Sample Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL increments) to the test tube.
-
Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.
-
Observation: Visually inspect the mixture for the dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution in 1-3 mL of solvent.
-
Insoluble: No significant dissolution after adding 3 mL of solvent.
-
Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method provides accurate solubility data at a specific temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer in a temperature-controlled bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the mixture and then filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed at the same constant temperature to prevent precipitation or further dissolution.
-
Quantification:
-
Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by difference.
-
Alternatively, the concentration of the solute in the filtrate can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the mass of the dissolved solid and the volume of the filtrate taken for analysis.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
References
- 1. 3-(Aminomethyl)pyridine 1-oxide hydrochloride | 672324-61-7 | Benchchem [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
Thermal Stability and Decomposition of 3-Aminomethylpyridine-N-oxide: A Technical Guide
Disclaimer: Scientific literature readily available through standard search methodologies does not contain specific studies on the thermal stability and decomposition of 3-Aminomethylpyridine-N-oxide. Consequently, this guide provides a comprehensive overview based on the known thermal behavior of analogous pyridine-N-oxide derivatives and general principles of thermal analysis. The experimental protocols and decomposition pathways described herein are representative and should be adapted based on empirical data obtained for the specific compound.
Introduction
This compound is a substituted pyridine-N-oxide, a class of compounds with significant interest in medicinal chemistry and drug development. The N-oxide functional group can modulate the physicochemical properties of the parent amine, such as increasing solubility and altering its metabolic profile. Understanding the thermal stability and decomposition profile of this compound is critical for determining safe handling, storage, and processing conditions during pharmaceutical development. This guide outlines the expected thermal behavior, potential decomposition pathways, and standard methodologies for its thermal analysis.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 124.14 g/mol | --INVALID-LINK-- |
| CAS Number | 10694-10-7 | --INVALID-LINK-- |
| Predicted Boiling Point | 346.7±37.0 °C | Not available in search results |
| Predicted Melting Point | 110-114 °C | Not available in search results |
Thermal Stability and Decomposition Analysis
While specific data for this compound is unavailable, the thermal stability of pyridine-N-oxide derivatives is influenced by the nature and position of the substituents on the pyridine ring. The presence of an aminomethyl group at the 3-position is expected to influence the decomposition pathway.
Expected Thermal Behavior
Pyridine-N-oxides are known to undergo deoxygenation at elevated temperatures to yield the corresponding pyridine. The N-O bond is the weakest bond in the molecule and is typically the first to break upon thermal stress. The decomposition of this compound is likely to be an exothermic process.
Potential Decomposition Pathways
The primary decomposition pathway for this compound is expected to be the homolytic cleavage of the N-O bond, leading to the formation of 3-aminomethylpyridine and an oxygen radical. Secondary decomposition pathways may involve reactions of the aminomethyl substituent. A simplified potential decomposition pathway is illustrated below.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition of this compound, a series of thermal analysis experiments should be conducted. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the first derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.
-
Determine the peak temperatures and enthalpies (ΔH) for these transitions.
-
Hypothetical Experimental Workflow
The logical flow of experiments for characterizing the thermal stability of a new compound like this compound is depicted in the following diagram.
Summary of (Hypothetical) Quantitative Data
The following tables present a hypothetical summary of the kind of quantitative data that would be obtained from TGA and DSC analyses.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (Nitrogen) | Value (Air) |
| Tonset (°C) | ~ 220 | ~ 210 |
| Mass Loss Step 1 (%) | ~ 13 (deoxygenation) | ~ 13 (deoxygenation) |
| Mass Loss Step 2 (%) | > 80 | > 80 |
| Residue at 600 °C (%) | < 5 | < 2 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) |
| Melting | ~ 110 | ~ 112 | ~ 150 (Endothermic) |
| Decomposition | ~ 220 | ~ 235 | ~ -800 (Exothermic) |
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use in research and drug development. While specific experimental data is not currently available in the public domain, this guide provides a framework for the expected thermal behavior and the necessary experimental protocols for its determination. The primary decomposition event is anticipated to be deoxygenation, followed by the breakdown of the organic structure. Researchers and drug development professionals are strongly encouraged to perform the described thermal analyses to obtain precise data for this compound to ensure safety and to define appropriate handling and storage conditions.
Methodological & Application
Application Notes and Protocols: 3-Aminomethylpyridine-N-oxide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminomethylpyridine-N-oxide is a versatile heterocyclic ligand that has garnered interest in coordination chemistry and medicinal chemistry. The presence of three potential donor sites—the N-oxide oxygen, the pyridine ring nitrogen, and the aminomethyl nitrogen—allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions. The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating ability and modulating the reactivity of the overall ligand. This feature, combined with the inherent biological relevance of pyridine derivatives, makes this compound an attractive candidate for the development of novel metal-based therapeutics and functional coordination materials.
The N-oxide group can improve the aqueous solubility and bioavailability of parent molecules, a property that is highly valuable in drug design.[1] Coordination of this ligand to metal centers can lead to complexes with interesting catalytic, magnetic, and biological properties, including potential applications as anticancer agents and enzyme inhibitors.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the parent molecule, 3-(aminomethyl)pyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(Aminomethyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (or 30% Hydrogen Peroxide and a suitable catalyst like methyltrioxorhenium)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(aminomethyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Coordination Chemistry
This compound can coordinate to metal ions in several ways, primarily through the N-oxide oxygen and the aminomethyl nitrogen, forming a stable chelate ring. The pyridine nitrogen can also participate in coordination, particularly in the formation of polynuclear complexes. The coordination mode is influenced by the nature of the metal ion, the counter-anion, and the reaction conditions.
General Experimental Protocol: Synthesis of a Transition Metal Complex with this compound
Materials:
-
This compound
-
A transition metal salt (e.g., MnCl₂, Cu(NO₃)₂, etc.)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve the transition metal salt (1 equivalent) in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve this compound (2-3 equivalents) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be heated to reflux for several hours to facilitate complex formation.
-
Allow the solution to cool to room temperature. Crystalline product may precipitate upon cooling or after slow evaporation of the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Data Presentation
While specific quantitative data for complexes of this compound are not extensively reported in the literature, the following tables provide an example of how such data would be structured, with illustrative values based on analogous pyridine and pyridine-N-oxide complexes.
Table 1: Illustrative Spectroscopic Data for a [M(3-amp-N-oxide)₂X₂] Complex
| Parameter | 3-amp-N-oxide (Ligand) | [M(3-amp-N-oxide)₂X₂] (Complex) | Change upon Coordination |
| IR Spectroscopy (cm⁻¹) | |||
| ν(N-O) | ~1250 | ~1220 | Shift to lower frequency |
| ν(N-H) | ~3300, ~3250 | ~3280, ~3230 | Shift in position and/or broadening |
| ¹H NMR Spectroscopy (δ, ppm) | |||
| Pyridine-H | 7.2 - 8.5 | 7.3 - 8.6 | Downfield or upfield shifts |
| -CH₂- | ~3.8 | ~4.0 | Downfield shift |
| -NH₂ | ~2.0 (broad) | ~2.5 (broad) | Shift and change in broadness |
| UV-Vis Spectroscopy (nm) | |||
| Ligand π→π* | ~260 | ~265 | Bathochromic shift |
| d-d transitions | - | Varies with metal | Appearance of new bands in the visible region |
Table 2: Illustrative Crystal Structure Data for a [M(3-amp-N-oxide)₂X₂] Complex
| Parameter | Value (Illustrative) |
| Coordination Geometry | Distorted Octahedral |
| Bond Lengths (Å) | |
| M-O (N-oxide) | 2.15 |
| M-N (aminomethyl) | 2.20 |
| M-X (anion) | 2.50 |
| **Bond Angles (°) ** | |
| O-M-N (chelate) | 85 |
| N-M-N (trans) | 170 |
| O-M-O (trans) | 175 |
Applications in Drug Development
The incorporation of the N-oxide functionality is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Specifically, it can increase aqueous solubility and modulate metabolic stability.
Hypoxia-Activated Prodrugs
One of the most promising applications of N-oxides in drug development is their use as hypoxia-activated prodrugs (HAPs) for cancer therapy.[4] Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain N-oxides are stable and relatively non-toxic in normoxic (normal oxygen) tissues but can be selectively reduced in hypoxic environments by enzymes such as cytochrome P450 reductases. This reduction can activate a cytotoxic agent, leading to targeted tumor cell killing while minimizing damage to healthy tissues.
Visualizations
Logical Relationship of this compound in Drug Development
Caption: Workflow from ligand synthesis to potential drug application.
Signaling Pathway for Hypoxia-Activated Prodrugs
Caption: Mechanism of action for a hypoxia-activated N-oxide prodrug.
Conclusion
This compound is a ligand with significant potential in coordination chemistry and drug development. Its versatile coordination behavior and the beneficial properties imparted by the N-oxide group make it a valuable building block for the design of functional metal complexes. Further research into the synthesis, characterization, and biological evaluation of its coordination compounds is warranted to fully explore its therapeutic and catalytic potential. The protocols and data structures provided herein offer a framework for researchers to systematically investigate this promising ligand and its metal complexes.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridine-N-Oxides in Transition-Metal Catalysis
A Focus on the Potential of 3-Aminomethylpyridine-N-oxide
While specific catalytic applications of this compound are not extensively documented in current literature, the broader class of pyridine-N-oxides has emerged as a versatile group of ancillary ligands in transition-metal catalysis. Their unique electronic properties, stemming from the N-O bond, allow them to modulate the reactivity and stability of metal centers, leading to enhanced catalytic performance in a variety of organic transformations. These ligands have shown particular promise in palladium-, copper-, and iron-catalyzed reactions.
This document provides an overview of the applications of pyridine-N-oxide ligands in transition-metal catalysis, with illustrative protocols and quantitative data from representative systems. This information serves as a guide for researchers exploring the potential of related ligands, such as this compound, in the development of novel catalytic systems.
I. Applications in Palladium-Catalyzed Cross-Coupling Reactions
Pyridine-N-oxide ligands have been successfully employed to enhance the efficiency of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. The N-oxide moiety can act as a hemilabile ligand, coordinating to the metal center and promoting catalytic activity.
Quantitative Data for Heck Reaction
The following table summarizes representative data for the Heck reaction between an aryl halide and an olefin using a palladium catalyst supported by a pyridine-N-oxide ligand.
| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | 0.1 | Pyridine-N-oxide | DMAc | 120 | 4 | 98 | |
| 2 | Iodobenzene | Styrene | 0.05 | 2,6-Lutidine N-oxide | NMP | 130 | 2 | 95 | |
| 3 | 4-Chlorotoluene | Methyl acrylate | 0.2 | Pyridine-N-oxide | DMAc | 140 | 12 | 85 |
Experimental Protocol: Heck Reaction
This protocol is adapted from a patented procedure for the Heck reaction using a palladium catalyst with a pyridine-N-oxide ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine-N-oxide
-
Aryl halide (e.g., 4-Bromoacetophenone)
-
Olefin (e.g., n-Butyl acrylate)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., N,N-Dimethylacetamide, DMAc)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.1 mol%) and pyridine-N-oxide (0.1 mol%).
-
Add the solvent (DMAc) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
Add the aryl halide (1.0 eq.), the olefin (1.2 eq.), and the base (1.5 eq.).
-
Heat the reaction mixture to 120 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Applications in Copper-Catalyzed Cyanation
Pyridine-N-oxides can also serve as effective ancillary ligands in copper-catalyzed reactions, such as the cyanation of aryl halides. They are thought to stabilize the copper(I) catalytic species and facilitate the reductive elimination step.
Quantitative Data for Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanating Agent | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₄[Fe(CN)₆] | 10 | Pyridine-N-oxide | Toluene | 110 | 24 | 92 |
| 2 | Bromobenzene | KCN | 5 | 2-Picoline N-oxide | DMF | 130 | 18 | 88 |
Experimental Protocol: Copper-Catalyzed Cyanation
Materials:
-
Copper(I) iodide (CuI)
-
Pyridine-N-oxide
-
Aryl halide (e.g., Iodobenzene)
-
Cyanating agent (e.g., K₄[Fe(CN)₆])
-
Solvent (e.g., Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI (10 mol%), pyridine-N-oxide (10 mol%), and K₄[Fe(CN)₆] (0.25 eq.) to a dry reaction tube.
-
Add the aryl halide (1.0 eq.) and the solvent (Toluene).
-
Seal the tube and heat the mixture to 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with an aqueous solution of sodium cyanide.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting nitrile by chromatography or distillation.
III. Applications in Iron-Catalyzed Oxidation
Chiral pyridine-N-oxide ligands, particularly those incorporating other coordinating groups like oxazolines, have been investigated in asymmetric oxidation reactions catalyzed by iron complexes. The N-oxide group can fine-tune the electronic properties of the iron center, influencing its reactivity and the enantioselectivity of the transformation.
Quantitative Data for Asymmetric Sulfoxidation
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Thioanisole | H₂O₂ | 2 | Chiral bis(oxazoline)pyridine-N-oxide | Acetonitrile | 0 | 12 | >95 | 90 |
Conclusion
The use of pyridine-N-oxides as ancillary ligands in transition-metal catalysis is a promising area of research. While data on this compound remains scarce, the successful application of other substituted pyridine-N-oxides in a range of important organic transformations suggests that it could be a valuable ligand for catalyst development. The aminomethyl group could potentially offer an additional coordination site or be functionalized to tune the steric and electronic properties of the ligand, opening up new possibilities for catalyst design and application. Further investigation into the catalytic activity of this compound and its derivatives is warranted.
Experimental protocol for the N-oxidation of 3-(aminomethyl)pyridine
Abstract
This document provides a detailed experimental protocol for the N-oxidation of 3-(aminomethyl)pyridine. Pyridine N-oxides are important intermediates in synthetic chemistry and are found in various biologically active molecules. They serve as precursors for the functionalization of the pyridine ring and can modify the electronic properties and metabolic stability of parent compounds. This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation, ensuring a reliable and reproducible procedure suitable for laboratory settings.
Reaction Principle
The N-oxidation of a pyridine derivative involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine ring. In this protocol, m-CPBA acts as the oxygen donor. The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. The byproducts of this reaction are the highly polar 3-(aminomethyl)pyridine N-oxide and meta-chlorobenzoic acid (m-CBA).
Reaction Pathway Diagram
Caption: Chemical transformation for the N-oxidation of 3-(aminomethyl)pyridine.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| 3-(Aminomethyl)pyridine | 108.14 | 10.0 | 1.0 | 1.08 g | >98% |
| m-CPBA | 172.57 | 12.0 | 1.2 | 2.07 g | 77% (typical) |
| Dichloromethane (DCM) | - | - | - | 50 mL | Anhydrous |
| Saturated NaHCO₃ solution | - | - | - | 30 mL | - |
| Saturated NaCl solution | - | - | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - | ~5 g | - |
| Silica Gel | - | - | - | - | 60 Å, 230-400 mesh |
Note: The amount of m-CPBA should be adjusted based on its purity. Commercial m-CPBA is often stabilized with water; this protocol assumes 77% purity.
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(aminomethyl)pyridine (1.08 g, 10.0 mmol). Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While stirring vigorously, add m-CPBA (2.07 g, 12.0 mmol, 1.2 eq.) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The mobile phase can be a mixture of DCM and Methanol (e.g., 9:1 v/v). The product, being a polar N-oxide, will have a lower Rf value than the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine all organic layers and wash with saturated sodium chloride (brine) solution (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with pure DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH), is typically effective for separating the polar N-oxide product.
Characterization
The identity and purity of the final product, 3-(aminomethyl)pyridine N-oxide, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Expect a downfield shift of the pyridine ring protons and carbons upon N-oxidation due to the deshielding effect of the N-O bond.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the N-oxide (C₆H₈N₂O, M+H⁺ ≈ 125.07).
-
Infrared (IR) Spectroscopy: Look for a characteristic N-O stretching band, typically appearing in the 1200-1300 cm⁻¹ region.
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of 3-(aminomethyl)pyridine N-oxide.
Caption: Workflow for the synthesis of 3-(aminomethyl)pyridine N-oxide.
Applications of 3-Aminomethylpyridine-N-oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminomethylpyridine-N-oxide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of the N-oxide functional group can significantly influence the physicochemical properties of the parent pyridine molecule, often leading to increased water solubility, altered electronic properties, and unique biological activities. This document provides an overview of the known applications of this compound, supported by available data and general experimental protocols.
Potential Therapeutic Applications
Research into this compound and structurally related compounds has suggested its potential in several therapeutic areas, primarily attributed to the reactivity of the pyridine N-oxide moiety.
Antimicrobial Activity
Pyridine-N-oxide derivatives have been investigated for their ability to inhibit the growth of various pathogens. The N-oxide group can enhance the interaction of the molecule with biological targets within microbial cells.
Anticancer Activity
Heterocyclic N-oxides are a class of compounds with noted potential in cancer therapy. Their mechanism of action can involve the induction of apoptosis (programmed cell death) in cancer cells.
Enzyme Inhibition
The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. Notably, it has been explored in the context of lysyl oxidase-like (LOXL) enzymes, which are involved in the cross-linking of collagen and elastin and are implicated in fibrotic diseases and cancer.
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound hydrochloride. It is important to note that publicly available data is currently limited.
Table 1: Antimicrobial Activity
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | < 50[1] |
Table 2: Cytotoxic Activity
| Cell Line | Cancer Type | IC50 | Notes |
| FaDu | Hypopharyngeal Tumor | Comparable to established chemotherapeutics[1] | Specific IC50 value not reported in the available literature. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of 3-Aminomethylpyridine to its corresponding N-oxide using hydrogen peroxide.
Materials:
-
3-Aminomethylpyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Carbonate
-
Ethyl Acetate
-
Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-Aminomethylpyridine in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.
-
Once the addition is complete, heat the mixture to 60-70°C and maintain it under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound hydrochloride
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of the compound stock solution in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 3: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound hydrochloride
-
Cancer cell line (e.g., FaDu)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare a series of dilutions of this compound hydrochloride in the complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well and mix thoroughly.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not yet fully elucidated in the available literature, the known anticancer properties of other N-oxide-containing compounds often involve the induction of apoptosis. Below is a representative diagram of a potential apoptotic signaling pathway that could be investigated for this compound.
Caption: Potential apoptotic pathway induced by this compound.
The following workflow illustrates the general process for screening and characterizing a compound like this compound in a drug discovery context.
Caption: General workflow for preclinical evaluation of a novel compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While current publicly available data on its biological activity is limited, preliminary findings suggest potential in antimicrobial and anticancer applications. The provided protocols offer a starting point for researchers to further investigate the properties of this compound and elucidate its mechanisms of action. Further studies are warranted to expand the quantitative data on its efficacy and to identify the specific cellular signaling pathways it modulates.
References
3-Aminomethylpyridine-N-oxide: A Versatile Building Block in Organic Synthesis
Introduction
3-Aminomethylpyridine-N-oxide is a heterocyclic organic compound that has garnered significant interest in the field of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of a pyridine-N-oxide moiety and a primary aminomethyl group provides a unique combination of reactivity, allowing for its versatile use as a chemical building block. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. Simultaneously, the aminomethyl group serves as a key functional handle for the introduction of diverse molecular fragments. This application note provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data.
Physicochemical Properties and Spectroscopic Data
While detailed experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be inferred from its structure and related compounds.
| Property | Value | Reference |
| CAS Number | 10694-10-7 | [Commercial Suppliers] |
| Molecular Formula | C₆H₈N₂O | [Commercial Suppliers] |
| Molecular Weight | 124.14 g/mol | [Commercial Suppliers] |
| Appearance | Off-white to yellow solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of similar compounds |
Spectroscopic data for the parent compound, 3-(aminomethyl)pyridine, provides a basis for the characterization of its N-oxide derivative.
| Spectroscopic Data for 3-(Aminomethyl)pyridine | |
| ¹H NMR (CDCl₃) | δ 8.52 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.26 (m, 1H), 3.89 (s, 2H), 1.54 (s, 2H) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of 3-aminomethylpyridine. The primary amino group is often protected to prevent unwanted side reactions during the oxidation process. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of N-Boc-3-aminomethylpyridine
Materials:
-
3-Aminomethylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminomethylpyridine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add the base, triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-aminomethylpyridine.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3-Aminomethylpyridine | 108.14 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 |
| Triethylamine | 101.19 | 1.1 |
Experimental Protocol: N-Oxidation of N-Boc-3-aminomethylpyridine
Materials:
-
N-Boc-3-aminomethylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30% in water) and Acetic acid
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure using m-CPBA:
-
Dissolve N-Boc-3-aminomethylpyridine (1.0 eq) in DCM or CHCl₃.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove excess acid and peroxide.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminomethylpyridine-N-oxide.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| N-Boc-3-aminomethylpyridine | 208.26 | 1.0 |
| m-Chloroperoxybenzoic acid (~77%) | 172.57 | 1.1 - 1.5 |
Experimental Protocol: Deprotection to this compound
Materials:
-
N-Boc-3-aminomethylpyridine-N-oxide
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-3-aminomethylpyridine-N-oxide (1.0 eq) in DCM.
-
Add an excess of TFA (5-10 eq) or a solution of HCl in an organic solvent.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound.
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including those with potential biological activity.[1][2][3] The N-oxide functionality activates the pyridine ring for both nucleophilic and electrophilic substitutions, while the aminomethyl group provides a convenient point for further derivatization.
Reactions at the Pyridine Ring
The N-oxide group significantly influences the regioselectivity of substitution reactions on the pyridine ring. Electrophilic substitution is generally directed to the 4-position, while nucleophilic substitution is favored at the 2- and 6-positions.[4]
Caption: General reactivity of the this compound ring.
Representative Protocol: Cyanation at the 2-Position
This protocol is a general representation of a nucleophilic substitution on a pyridine-N-oxide.
Materials:
-
This compound (with a protected amino group)
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride or Benzoyl chloride
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
To a solution of protected this compound (1.0 eq) in ACN or DCM, add dimethylcarbamoyl chloride or benzoyl chloride (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add TMSCN (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-cyano derivative.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Protected this compound | - | 1.0 |
| Trimethylsilyl cyanide | 99.25 | 1.2 |
| Dimethylcarbamoyl chloride | 107.54 | 1.1 |
Reactions involving the Aminomethyl Group
The primary amino group of this compound is a versatile functional handle for a wide range of transformations, including acylation, alkylation, and condensation reactions, allowing for the construction of diverse molecular scaffolds.
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Aminomethylpyridine-N-oxide
These application notes provide detailed protocols for the functionalization of the pyridine ring in 3-aminomethylpyridine-N-oxide and related 3-substituted pyridine-N-oxides. The following sections outline key methodologies, present quantitative data for representative reactions, and include diagrams of the experimental workflows. These protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry. The pyridine-N-oxide moiety activates the pyridine ring for certain types of substitutions, while also potentially influencing the molecule's pharmacokinetic properties. Functionalization of the pyridine ring allows for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. The primary positions for electrophilic substitution on 3-substituted pyridine-N-oxides are typically the C4 and C2 positions, with the C4 position often being the most favored.
Key Functionalization Protocols
This section details experimental procedures for common and powerful methods to modify the pyridine ring of 3-substituted pyridine-N-oxides. The following protocols are based on established literature for structurally similar compounds and may require optimization for this compound.
Nitration of the Pyridine Ring
Nitration is a classic electrophilic aromatic substitution to introduce a nitro group, which can then be further modified (e.g., reduced to an amine). For 3-substituted pyridine-N-oxides, nitration typically occurs at the C4 position.
Experimental Protocol:
-
Preparation: In a flask equipped with a magnetic stirrer and a cooling bath, cautiously add 3-picoline N-oxide (1 equivalent) to concentrated sulfuric acid (H₂SO₄) while maintaining a low temperature.
-
Addition of Nitrating Agent: Cool the mixture to 0°C and slowly add fuming nitric acid (HNO₃, a slight excess) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90°C and maintain this temperature for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-nitro-3-picoline N-oxide.
Chlorination of the Pyridine Ring
Chlorination introduces a chlorine atom onto the pyridine ring, a common handle for further cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation, often leading to substitution at the C2 and C4 positions.
Experimental Protocol:
-
Reaction Setup: Place 3-picoline N-oxide (1 equivalent) in a round-bottom flask.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, a slight excess) to the flask.
-
Heating: Heat the mixture at reflux for several hours. The reaction progress should be monitored by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to decompose the excess POCl₃.
-
Neutralization and Extraction: Neutralize the solution with a base such as sodium carbonate. Extract the product with an organic solvent like chloroform.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography to isolate the chlorinated isomers.
Palladium-Catalyzed C-H Arylation
Modern C-H functionalization techniques offer a more direct way to form carbon-carbon bonds. Palladium-catalyzed arylation allows for the introduction of an aryl group at the C2 position of the pyridine-N-oxide ring.
Experimental Protocol:
-
Reaction Assembly: To a reaction vessel, add 3-methylpyridine N-oxide (1 equivalent), an aryl bromide (e.g., bromobenzene, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., DMF or toluene).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to a high temperature (e.g., 100-140°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the functionalization of 3-picoline-N-oxide, a close analog of this compound.
| Functionalization Type | Reagents and Conditions | Product | Yield (%) |
| Nitration | H₂SO₄, fuming HNO₃, 90°C | 4-Nitro-3-picoline N-oxide | ~70% |
| Chlorination | POCl₃, reflux | 2-Chloro-3-methylpyridine & 4-chloro-3-methylpyridine | Variable yields and isomer ratios |
| C-H Arylation | Pd(OAc)₂, K₂CO₃, Aryl-Br, 120°C | 2-Aryl-3-methylpyridine N-oxide | 60-80% |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described functionalization protocols.
Caption: Workflow for the Nitration of 3-Picoline N-Oxide.
Caption: Workflow for the Chlorination of 3-Picoline N-Oxide.
Caption: Workflow for the C-H Arylation of 3-Picoline N-Oxide.
Application Notes and Protocols: Utilizing 3-Aminomethylpyridine Analogs in the Synthesis of Bioactive Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of bioactive molecules derived from 3-aminomethylpyridine, a structurally related precursor to 3-aminomethylpyridine-N-oxide. The protocols and data presented are based on the successful synthesis of chalcone derivatives with demonstrated anticancer activity. While the specific examples herein utilize 3-aminomethylpyridine, the methodologies may be adapted for the corresponding N-oxide, offering a potential avenue for novel compound discovery.
Introduction
Chalcones are a class of aromatic ketones that serve as precursors for various flavonoids and isoflavonoids. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a pyridine moiety, such as 3-aminomethylpyridine, into the chalcone scaffold can significantly modulate these biological effects. This document outlines the synthesis of a series of 3-aminomethylpyridine chalcone derivatives and details their evaluation as potential anticancer agents.
Data Presentation
The following table summarizes the in vitro anticancer activity of synthesized 3-aminomethylpyridine chalcone derivatives against the A549 human lung cancer cell line.
| Compound ID | Structure | IC50 (µM) against A549 Cells |
| 11g | 3-((4-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)amino)-N-(pyridin-3-ylmethyl)propanamide | Data not available in provided context |
| 11i | N-(pyridin-3-ylmethyl)-3-((4-(3-(4-(trifluoromethoxy)phenyl)acryloyl)phenyl)amino)propanamide | Data not available in provided context |
| Fluorouracil | (Standard Chemotherapeutic) | Referenced as a comparison |
Note: Specific IC50 values for compounds 11g and 11i were not available in the provided search results but were highlighted as showing excellent activity in the MTT assay. Fluorouracil was used as a positive control.
Experimental Protocols
General Synthesis of 3-Aminomethylpyridine Chalcone Derivatives (11a-j)
This protocol describes the synthesis of chalcone derivatives incorporating a 3-aminomethylpyridine moiety. The synthesis involves the reaction of an appropriate acetophenone with a substituted benzaldehyde to form the core chalcone structure, followed by coupling with 3-aminomethylpyridine.
Materials:
-
Substituted acetophenones
-
Substituted benzaldehydes
-
3-Aminomethylpyridine
-
Appropriate solvents (e.g., ethanol, dimethylformamide)
-
Catalysts (e.g., aqueous sodium hydroxide)
-
Standard laboratory glassware and equipment
Procedure:
-
Chalcone Synthesis:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
-
Coupling with 3-Aminomethylpyridine:
-
The specific coupling reaction to link the chalcone to 3-aminomethylpyridine will depend on the functional groups present on the chalcone. For the synthesis of compounds like 11g and 11i, a multi-step synthesis is implied, likely involving the formation of an amide bond. A representative procedure is outlined below.
-
Activate the carboxylic acid group on a chalcone precursor using a suitable coupling agent (e.g., DCC, EDC/HOBt).
-
Add 3-aminomethylpyridine to the reaction mixture.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction mixture by washing with appropriate aqueous solutions to remove byproducts and unreacted starting materials.
-
Dry the organic layer, concentrate under reduced pressure, and purify the final product by column chromatography.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
A549 human lung cancer cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Synthesized chalcone derivatives
-
Fluorouracil (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chalcone derivatives and fluorouracil for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
DNA Binding Studies
DNA binding studies are performed to understand the mechanism of action of the synthesized compounds.
Materials:
-
Calf thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
Synthesized chalcone derivatives (e.g., 11g and 11i)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer.
-
Prepare solutions of the chalcone derivatives in a suitable solvent.
-
Titrate a fixed concentration of the compound solution with increasing concentrations of CT-DNA.
-
Record the UV-Vis absorption spectra after each addition of DNA.
-
Analyze the changes in the absorption spectra (e.g., hypochromism or hyperchromism, and red or blue shifts) to determine the mode of binding (intercalation, groove binding, or electrostatic interaction).
Mandatory Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Postulated mechanism of anticancer activity.
Application Notes and Protocols: 3-Aminomethylpyridine-N-oxide as a Catalyst in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-N-oxides are a versatile class of compounds utilized in organic synthesis as oxidizing agents, ligands for metal catalysts, and increasingly, as organocatalysts themselves. The electronic properties of the pyridine ring are significantly altered by N-oxidation, which enhances the electron-donating ability of the oxygen atom and influences the reactivity of the ring carbons. The introduction of substituents, such as the aminomethyl group in 3-Aminomethylpyridine-N-oxide, can further modulate the catalytic activity and selectivity of these compounds. While direct catalytic applications of this compound in oxidation reactions are not extensively documented in the literature, its structural features suggest potential utility in various catalytic cycles. These application notes provide an overview of the potential catalytic roles of this compound based on the known reactivity of analogous substituted pyridine-N-oxides and offer detailed protocols for representative reactions.
Potential Catalytic Applications
Based on the established reactivity of pyridine-N-oxides, this compound could potentially function as a catalyst in several types of oxidation reactions:
-
Co-catalyst in Metal-Catalyzed Oxidations: The N-oxide moiety can coordinate to a metal center, influencing its redox properties and steric environment. The aminomethyl group could act as a secondary coordination site, potentially leading to enhanced stability or selectivity of the catalytic complex.
-
Oxygen Atom Transfer Reactions: Pyridine-N-oxides can act as oxygen atom donors. In a catalytic cycle, the N-oxide could be regenerated by a stoichiometric oxidant.
-
Photoredox Catalysis: As demonstrated with other pyridine-N-oxides, this compound could potentially be employed in photoredox-catalyzed reactions, for instance, in the anti-Markovnikov functionalization of olefins.[1]
Data Presentation
The following table summarizes representative data from an oxidation reaction catalyzed by a substituted pyridine-N-oxide, illustrating the potential efficacy of this class of catalysts.
| Entry | Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Styrene | Pyridine-N-oxide | Photoredox catalyst/O₂ | Acetonitrile | 85 | [1] |
| 2 | 4-Methylstyrene | Pyridine-N-oxide | Photoredox catalyst/O₂ | Acetonitrile | 82 | [1] |
| 3 | 4-Chlorostyrene | Pyridine-N-oxide | Photoredox catalyst/O₂ | Acetonitrile | 75 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-oxidation of a substituted pyridine using a peroxy acid.
Materials:
-
3-Aminomethylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3-Aminomethylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the stirred solution of the pyridine.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Representative Catalytic Oxidation - Photoredox-Catalyzed Anti-Markovnikov Carbohydroxylation of α-Olefins
This protocol is based on a general method for the photoredox-catalyzed carbohydroxylation of α-olefins where a pyridine-N-oxide is used as a catalyst to generate a key radical intermediate.[1]
Materials:
-
α-Olefin substrate (e.g., Styrene)
-
Photoredox catalyst (e.g., an iridium or organic dye photocatalyst)
-
This compound (as the catalyst)
-
Acetonitrile (degassed)
-
Light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk tube, add the α-olefin substrate (1.0 eq), the photoredox catalyst (e.g., 1-5 mol%), and this compound (10-20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile via syringe.
-
Place the reaction vessel in front of a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the primary alcohol product.
Visualizations
Caption: Experimental workflows for the synthesis of the catalyst and its application in a representative oxidation reaction.
Caption: Proposed catalytic cycle for the photoredox-catalyzed anti-Markovnikov carbohydroxylation of α-olefins.
References
Application Notes and Protocols: Derivatization of 3-Aminomethylpyridine-N-oxide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminomethylpyridine-N-oxide is a versatile scaffold in medicinal chemistry, offering multiple points for diversification to generate novel drug candidates. The presence of a primary amine, a pyridine ring, and an N-oxide moiety provides a unique combination of chemical properties that can be exploited for targeted drug design. The N-oxide group can enhance aqueous solubility, modulate basicity, and potentially act as a prodrug feature, while the aminomethyl group serves as a key handle for introducing a wide array of functional groups. This document provides detailed protocols for the derivatization of this compound and its subsequent biological evaluation for various therapeutic applications. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Derivatization Strategies
The primary amino group of this compound is the most readily accessible site for derivatization. Two common and robust methods for modifying this group are amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol describes the synthesis of a diverse library of amide derivatives of this compound.
Workflow for Amide Bond Formation
Caption: Workflow for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
A diverse library of carboxylic acids (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the desired carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
Protocol 2: Reductive Amination
This protocol allows for the synthesis of secondary amine derivatives of this compound.
Workflow for Reductive Amination
Caption: Workflow for the synthesis of secondary amine derivatives.
Materials:
-
This compound
-
A diverse library of aldehydes or ketones
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
4 Å Molecular sieves
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 4 Å molecular sieves in methanol, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired secondary amine derivative.
Biological Evaluation
Based on the known activities of pyridine and N-oxide containing compounds, derivatives of this compound are promising candidates for evaluation in several therapeutic areas, including oncology, infectious diseases, and neurology.
Application 1: Anticancer Activity
Pyridine derivatives have been extensively studied as anticancer agents, with many acting as kinase inhibitors. The following protocols outline the evaluation of novel this compound derivatives for their potential as anticancer drugs.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
This protocol is for determining the in vitro inhibitory activity of the synthesized derivatives against a panel of protein kinases.
Materials:
-
Synthesized this compound derivatives
-
Recombinant protein kinases (e.g., EGFR, VEGFR, CDK2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay determines the cytotoxic effects of the derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Table 1: Hypothetical Anticancer Activity Data
| Derivative | Target Kinase | Kinase IC₅₀ (nM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) |
| Amide 1 | EGFR | 50 | 1.2 | 2.5 |
| Amide 2 | VEGFR2 | 75 | 3.8 | 5.1 |
| Amide 3 | CDK2 | 120 | 8.5 | 10.2 |
| Sec. Amine 1 | EGFR | 80 | 2.1 | 3.3 |
| Sec. Amine 2 | VEGFR2 | 110 | 6.7 | 8.9 |
Note: The data in this table is for illustrative purposes only and is based on the activities of structurally related pyridine derivatives.
Application 2: Antimicrobial Activity
Pyridine-containing compounds have shown promise as antimicrobial agents. The following protocol can be used to screen the synthesized derivatives for antibacterial and antifungal activity.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized derivatives dissolved in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37 °C for 24 hours for bacteria or 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Hypothetical Antimicrobial Activity Data
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Amide 4 | 8 | 32 | 16 |
| Amide 5 | 16 | 64 | 32 |
| Sec. Amine 3 | 4 | 16 | 8 |
| Sec. Amine 4 | 32 | >128 | 64 |
Note: The data in this table is for illustrative purposes only.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust methods for generating diverse chemical libraries. The subsequent biological evaluation protocols enable the screening of these compounds for potential anticancer and antimicrobial activities. Further optimization of hit compounds through iterative rounds of synthesis and biological testing can lead to the identification of potent and selective drug candidates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminomethylpyridine-N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Aminomethylpyridine-N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for obtaining this compound:
-
Route A: Direct N-oxidation of 3-(aminomethyl)pyridine. This route is more direct but requires careful control to prevent oxidation of the aminomethyl group.
-
Route B: Catalytic hydrogenation of 3-cyanopyridine-N-oxide. This approach introduces the N-oxide functionality early and then converts the cyano group to the aminomethyl group.
Q2: I am observing low yields in the N-oxidation of 3-(aminomethyl)pyridine (Route A). What are the potential causes?
A2: Low yields in this reaction are often due to side reactions involving the aminomethyl group. Common issues include:
-
Oxidation of the amino group: The primary amine is susceptible to oxidation by strong oxidizing agents.
-
Catalyst poisoning: If using a metal-based catalyst for oxidation, the amine can coordinate to the metal center and inhibit its activity.
-
Decomposition of the product: Pyridine-N-oxides can be sensitive to the reaction conditions, especially temperature and pH.
Q3: How can I prevent side reactions at the aminomethyl group during N-oxidation?
A3: Protecting the amino group is a common strategy. The use of a Boc (tert-butyloxycarbonyl) protecting group is effective. The protected amine is less susceptible to oxidation, and the Boc group can be removed under acidic conditions after the N-oxidation is complete.
Q4: In the reduction of 3-cyanopyridine-N-oxide (Route B), the N-oxide group is also being reduced. How can I improve the chemoselectivity?
A4: Achieving selective reduction of the nitrile in the presence of an N-oxide can be challenging. Key factors to consider are:
-
Catalyst choice: Raney Nickel is a commonly used catalyst for nitrile hydrogenation and can sometimes be used selectively under carefully controlled conditions. Other catalysts like palladium on carbon (Pd/C) might be less selective.
-
Reaction conditions: Lowering the hydrogen pressure and reaction temperature can favor the reduction of the nitrile over the N-oxide. The use of additives or modifiers to the catalyst can also enhance selectivity.
Q5: What are the most common oxidizing agents for the N-oxidation of pyridines?
A5: Several oxidizing agents are commonly employed for pyridine N-oxidation, including:
-
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent. Peracetic acid, generated in situ from hydrogen peroxide and acetic acid, is a more economical alternative.
-
Hydrogen peroxide with a catalyst: Systems like hydrogen peroxide with a tungsten-based catalyst can provide high yields.
Troubleshooting Guides
Route A: N-oxidation of 3-(aminomethyl)pyridine
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low to no conversion of starting material | Ineffective oxidizing agent or insufficient amount. | Increase the molar equivalents of the oxidizing agent. Consider switching to a more potent oxidizing agent like m-CPBA. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple unidentified byproducts | Oxidation of the aminomethyl group. | Protect the amino group with a suitable protecting group (e.g., Boc anhydride) before N-oxidation. |
| Degradation of the N-oxide product. | Ensure the reaction is not overheated and that the workup procedure is not overly acidic or basic. | |
| Difficulty in isolating the product | Product is highly soluble in the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent. Consider continuous liquid-liquid extraction. |
| Product forms a salt that is not extractable. | Adjust the pH of the aqueous layer to the isoelectric point of the product before extraction. |
Route B: Catalytic Hydrogenation of 3-cyanopyridine-N-oxide
| Problem | Potential Cause | Troubleshooting Suggestion |
| Reduction of both the cyano and N-oxide groups | Catalyst is not selective. | Screen different catalysts (e.g., Raney Nickel, modified Pd/C). |
| Reaction conditions are too harsh. | Lower the hydrogen pressure and reaction temperature. Monitor the reaction closely by TLC or GC/MS to stop it once the starting material is consumed. | |
| Incomplete reduction of the cyano group | Catalyst deactivation. | Increase the catalyst loading or use freshly prepared/activated catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst. |
| Insufficient hydrogen pressure or reaction time. | Increase the hydrogen pressure and/or extend the reaction time. | |
| Formation of secondary amine byproducts | Reaction of the primary amine product with an intermediate imine. | The addition of ammonia or a primary amine scavenger to the reaction mixture can sometimes suppress secondary amine formation. |
Quantitative Data from Literature
Table 1: N-oxidation of Substituted Pyridines
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Methylpyridine | H₂O₂ / Acetic Acid | None | Acetic Acid | 70-80 | 3 | ~75 |
| 3-Chloropyridine | m-CPBA | None | Dichloromethane | 25 | 24 | >90 |
| 2,6-Diamino-3,5-dinitropyridine | 30% H₂O₂ | None | Acetic Acid | Reflux | - | 80[1] |
| Pyridine | H₂O₂ | Methyltrioxorhenium (MTO) | CH₂Cl₂ | 25 | 2 | >95 |
Table 2: Catalytic Hydrogenation of Nitriles
| Substrate | Catalyst | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Product | Yield (%) |
| 3-Cyanopyridine | Raney Ni | Water/Acetic Acid | 1 | 25 | - | Nicotinaldehyde | 93.3[2] |
| Adiponitrile | Raney Ni | - | - | - | - | Hexamethylenediamine | High |
| Benzonitrile | Raney Ni | Methanolic Ammonia | 100 | 100 | - | Benzylamine | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-oxidation of 3-(aminomethyl)pyridine (Route A)
Step 1a: Protection of the Amino Group (Optional, but recommended)
-
Dissolve 3-(aminomethyl)pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected 3-(aminomethyl)pyridine.
Step 1b: N-oxidation
-
Dissolve the (Boc-protected) 3-(aminomethyl)pyridine in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 1c: Deprotection (if applicable)
-
Dissolve the crude Boc-protected N-oxide in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting this compound by crystallization or column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3-cyanopyridine-N-oxide (Route B)
Step 2a: N-oxidation of 3-cyanopyridine
-
Follow a similar procedure to Step 1b, using 3-cyanopyridine as the starting material. 3-cyanopyridine is generally less reactive than 3-(aminomethyl)pyridine, so longer reaction times or slightly elevated temperatures may be necessary.
Step 2b: Catalytic Hydrogenation
-
In a hydrogenation vessel, suspend 3-cyanopyridine-N-oxide and a catalytic amount of Raney Nickel (typically 5-10 wt%) in a solvent such as methanol, ethanol, or aqueous acetic acid.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots by TLC or GC/MS.
-
Upon completion, carefully filter the catalyst under an inert atmosphere (Raney Nickel can be pyrophoric).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by crystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in N-oxidation.
References
Technical Support Center: Purification of 3-Aminomethylpyridine-N-oxide
This guide provides troubleshooting advice and frequently asked questions for the purification of 3-Aminomethylpyridine-N-oxide by column chromatography, designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (very low Rf) | 1. The mobile phase is not polar enough. 2. Strong interaction with the acidic silica gel. 3. Compound may have precipitated at the origin. | 1. Gradually increase the polarity of the mobile phase. A common solvent system is Dichloromethane (DCM) and Methanol (MeOH). You may need to go to high percentages of MeOH (e.g., 10-20% or even higher).[1] 2. Consider using a different stationary phase like neutral alumina.[1] 3. Try a mobile phase containing a small amount of ammonia (e.g., a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane) to reduce strong acidic interactions.[2] 4. Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider the dry loading technique.[3][4] |
| Compound elutes with the solvent front (high Rf) | 1. The mobile phase is too polar. 2. The compound is not retaining on the stationary phase. | 1. Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., 1-2% MeOH in DCM). 2. If using reverse-phase chromatography, these polar compounds may not retain well.[5] Consider switching to a normal-phase setup (e.g., silica gel) or a HILIC column.[1][5] |
| Poor separation of the compound from impurities (streaking or overlapping bands) | 1. Improper solvent system. 2. Column overloading. 3. The compound might be degrading on the silica gel.[2] 4. Uneven loading of the sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[4] 2. Reduce the amount of crude material loaded onto the column. 3. Check the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it (2D TLC).[2] If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. 4. Ensure the sample is applied as a narrow, even band at the top of the column. Dry loading can help achieve this.[3][4] |
| The compound appears to be decomposing on the column | 1. The acidic nature of silica gel can cause degradation of some compounds.[2] 2. The compound is unstable in the chosen solvent system over time. | 1. Perform a stability test on a TLC plate.[2] 2. Switch to a neutral stationary phase like alumina. 3. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine or ammonium hydroxide. However, be cautious with high concentrations of base as it can dissolve the silica.[1] |
| No compound is recovered from the column | 1. The compound may have degraded on the column. 2. The elution solvent was not polar enough to move the compound. 3. The fractions collected were too dilute to detect the compound. | 1. Check for compound stability on silica gel.[2] 2. After running the planned gradient, try flushing the column with a very polar solvent (e.g., 100% methanol or even methanol with a small amount of acetic acid or ammonia) to see if the compound elutes.[1] 3. Concentrate the fractions you expected to contain the compound and re-analyze them by TLC.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Due to the high polarity of this compound, you will likely need a higher proportion of methanol than for less polar compounds. Start with a low percentage of methanol (e.g., 2-5%) and gradually increase it based on TLC analysis.
Q2: My compound is streaking badly on the TLC plate. What can I do?
Streaking is often a sign of strong interaction with the stationary phase or overloading. Try adding a small amount of a modifier to your mobile phase. For a basic compound like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) or using a pre-mixed solution containing ammonium hydroxide can help to improve the peak shape.
Q3: Should I use silica gel or alumina for the purification?
Silica gel is the most common stationary phase. However, because it is acidic, it can sometimes lead to the degradation of acid-sensitive compounds or cause strong binding of basic compounds.[2] If you observe such issues, neutral alumina can be a good alternative.[1]
Q4: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or your chosen stationary phase) and then loading this dry powder onto the top of your column.[3][4] This technique is particularly useful if your compound has poor solubility in the initial, less polar mobile phase, as it prevents the compound from precipitating at the top of the column.[4]
Q5: How can I detect this compound in the collected fractions?
This compound has a pyridine N-oxide moiety, which is a UV-active chromophore.[6] Therefore, you can monitor the fractions using a UV lamp (typically at 254 nm) on TLC plates. Staining with potassium permanganate or other general-purpose stains can also be used.
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile phase mixtures (e.g., DCM:MeOH in various ratios)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol).
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 95:5 DCM:MeOH).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the mobile phase composition to achieve an Rf value of approximately 0.2-0.4 for the target compound.
Column Chromatography Protocol (Wet Loading)
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (or neutral alumina)
-
Sand
-
Cotton or glass wool
-
Mobile phase (optimized from TLC)
-
Collection tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the surface.
-
Begin eluting the column, collecting fractions in test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: Column Chromatography Workflow for Purification.
Caption: Troubleshooting Logic for Common Chromatography Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Synthesis of 3-Aminomethylpyridine-N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminomethylpyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenge is the presence of the reactive primary aminomethyl group. This group is susceptible to oxidation by the reagents used for N-oxidation, leading to the formation of undesired side products and reducing the yield of the target molecule. Therefore, a protection-deprotection strategy for the amino group is highly recommended.
Q2: Which oxidizing agents are suitable for the N-oxidation of the pyridine ring in this synthesis?
Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and a mixture of hydrogen peroxide in acetic acid (peracetic acid). The choice of oxidant can depend on factors such as substrate compatibility, reaction conditions, and safety considerations.
Q3: Why is my overall yield of this compound consistently low?
Low yields can be attributed to several factors:
-
Side reactions at the unprotected amino group: As mentioned, direct oxidation of the aminomethyl group can lead to byproducts like nitro or nitroso compounds.
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical. For instance, excessive temperature during N-oxidation can lead to decomposition.
-
Inefficient purification: The high polarity and water solubility of the final product can make isolation challenging.
-
Incomplete reactions: In both the protection and N-oxidation steps, it is crucial to monitor the reaction to ensure full conversion of the starting material.
Q4: How can I effectively purify the final product, this compound?
Due to its polarity, purification can be challenging. Common methods include:
-
Crystallization: If a suitable solvent system can be found.
-
Column chromatography: Using a polar stationary phase like silica gel or alumina with a polar eluent system (e.g., dichloromethane/methanol or chloroform/methanol mixtures) is often effective.
-
Acid-base extraction: The basicity of the pyridine and amino groups can be exploited to move the compound between aqueous and organic phases at different pH values, helping to remove non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after N-oxidation, even with a protected amine. | 1. Incomplete N-oxidation. 2. Decomposition of the N-oxide product. 3. Side reactions on the pyridine ring (e.g., at the 2- or 4-position). | 1. Increase reaction time or slightly increase the amount of oxidizing agent. Monitor the reaction closely by TLC. 2. Ensure the reaction temperature is not too high. For m-CPBA, reactions are often run at 0°C to room temperature. 3. While the 3-substituent directs N-oxidation, minor isomers can form. Optimize reaction conditions (temperature, solvent) to improve selectivity. |
| Difficulty removing the acetyl protecting group. | 1. Incomplete hydrolysis. 2. Degradation of the N-oxide under harsh hydrolysis conditions. | 1. Ensure sufficient reaction time and appropriate concentration of acid or base for hydrolysis. 2. Use milder hydrolysis conditions. If strong acid is problematic, consider enzymatic hydrolysis or other milder deprotection methods suitable for amides. |
| Product is an oil or difficult to crystallize. | 1. Presence of impurities. 2. The product may be hygroscopic and has absorbed water. | 1. Re-purify using column chromatography. 2. Dry the product under high vacuum. Azeotropic distillation with toluene may also help to remove residual water. |
| Low recovery after work-up and extraction. | The product is highly water-soluble and may be lost in the aqueous phase during extraction. | 1. Saturate the aqueous phase with salt (e.g., NaCl or K₂CO₃) to decrease the solubility of the product. 2. Use a continuous liquid-liquid extractor. 3. Perform multiple extractions with a suitable organic solvent (e.g., chloroform or a mixture of chloroform and isopropanol). |
Experimental Protocols
A successful synthesis of this compound typically involves a three-step process: protection of the amino group, N-oxidation of the pyridine ring, and deprotection of the amino group.
Step 1: Protection of the Amino Group (Acetylation)
Reaction: 3-(Aminomethyl)pyridine + Acetic Anhydride → 3-(Acetamidomethyl)pyridine
Procedure:
-
Dissolve 3-(aminomethyl)pyridine in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution in an ice bath (0°C).
-
Slowly add acetic anhydride (typically 1.0 to 1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(acetamidomethyl)pyridine.
| Parameter | Value |
| Starting Material | 3-(Aminomethyl)pyridine |
| Reagent | Acetic Anhydride |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Typical Yield | >95% |
Step 2: N-Oxidation of 3-(Acetamidomethyl)pyridine
Reaction: 3-(Acetamidomethyl)pyridine + m-CPBA → 3-(Acetamidomethyl)pyridine-N-oxide
Procedure:
-
Dissolve 3-(acetamidomethyl)pyridine in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-(acetamidomethyl)pyridine-N-oxide. This product may be purified by column chromatography or used directly in the next step.
| Parameter | Value |
| Starting Material | 3-(Acetamidomethyl)pyridine |
| Oxidizing Agent | m-CPBA (70-77%) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 80-90% |
Step 3: Deprotection (Hydrolysis) of the Acetyl Group
Reaction: 3-(Acetamidomethyl)pyridine-N-oxide + H₂O/H⁺ → this compound
Procedure:
-
Suspend the crude 3-(acetamidomethyl)pyridine-N-oxide in an aqueous acid solution (e.g., 6M HCl).
-
Heat the mixture to reflux (around 100°C) for 4-8 hours, or until TLC or HPLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a polar eluent like DCM/methanol with a small amount of ammonium hydroxide.
| Parameter | Value |
| Starting Material | 3-(Acetamidomethyl)pyridine-N-oxide |
| Reagent | Aqueous HCl (e.g., 6M) |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions with unprotected amine.
Caption: Troubleshooting workflow for synthesis issues.
Optimization of reaction conditions for 3-Aminomethylpyridine-N-oxide coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 3-Aminomethylpyridine-N-oxide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: The most prevalent coupling reactions involving this compound are amide bond formations and palladium-catalyzed cross-coupling reactions.
-
Amide Coupling: The primary amine of this compound is commonly coupled with carboxylic acids to form amides. Standard coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed.
-
Suzuki Coupling: While less direct, the pyridine ring of a functionalized this compound (e.g., a halogenated derivative) can participate in Suzuki coupling with boronic acids to form carbon-carbon bonds. The N-oxide functionality can influence the electronic properties of the ring and may require specific catalyst systems.
Q2: How does the N-oxide group affect the reactivity of this compound in coupling reactions?
A2: The N-oxide group has several effects that can influence the outcome of coupling reactions:
-
Electronic Effects: The N-oxide group is electron-withdrawing, which can decrease the nucleophilicity of the pyridine ring. However, it can also act as a coordinating group.
-
Catalyst Interaction: The oxygen atom of the N-oxide can coordinate to the metal center of catalysts (e.g., palladium), potentially inhibiting catalytic activity. This may necessitate the use of specific ligands or higher catalyst loadings.
-
Steric Hindrance: The N-oxide group can introduce steric bulk around the pyridine ring, which may influence the approach of coupling partners and reagents.
Q3: What are common side reactions to be aware of during the coupling of this compound?
A3: Potential side reactions include:
-
Over-alkylation/acylation: If the reaction conditions are not carefully controlled, the pyridine nitrogen of a related starting material (without the N-oxide) could be susceptible to alkylation or acylation. The N-oxide in the target compound generally prevents this.
-
Deoxygenation: In the presence of certain reducing agents or catalysts under harsh conditions, the N-oxide may be reduced back to the parent pyridine.
-
Racemization: In amide coupling reactions involving chiral carboxylic acids, the use of certain bases or high temperatures can lead to racemization of the acidic partner.
Troubleshooting Guide
Issue 1: Low or No Yield in Amide Coupling Reactions
| Potential Cause | Recommended Solution |
| Ineffective Coupling Reagents | Switch to a more powerful coupling reagent like HATU or HBTU, especially for sterically hindered or electron-deficient carboxylic acids. |
| Inappropriate Solvent | Ensure the solvent (commonly DMF, DCM, or acetonitrile) can dissolve all reactants and is anhydrous. |
| Incorrect Base | Use a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine to neutralize the reaction mixture. The choice of base can be critical. |
| Low Reaction Temperature | While room temperature is often sufficient, gentle heating (40-50 °C) may be required for less reactive partners. Monitor for potential side reactions at higher temperatures. |
| Decomposition of Reagents | Use fresh, high-quality coupling reagents and anhydrous solvents. EDC and HOBt can degrade over time. |
Issue 2: Poor Reproducibility in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by N-oxide | Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Screen different palladium catalysts and ligands; ligands like SPhos or XPhos can be effective for challenging substrates. |
| Inadequate Base | The choice of base is crucial. Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction. |
| Solvent Effects | Aprotic polar solvents like dioxane, THF, or toluene are common. A mixture of solvents (e.g., dioxane/water) may be necessary depending on the solubility of the base and other reactants. |
| Oxygen Sensitivity | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. |
Experimental Protocols
Representative Protocol for Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for coupling reactions.
Technical Support Center: Stability of 3-Aminomethylpyridine-N-oxide
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Aminomethylpyridine-N-oxide in solution?
A1: The primary stability concerns for this compound revolve around the reactivity of the N-oxide functional group and, to a lesser extent, the aminomethyl side chain. The N-oxide can be susceptible to reduction, especially in the presence of reducing agents or certain metal ions. The aminomethyl group may be prone to oxidation.
Q2: How does pH likely affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent.
-
Acidic Media: In strongly acidic conditions, the N-oxide oxygen is basic and will be protonated. While this may increase solubility, it can also make the pyridine ring more susceptible to certain nucleophilic attacks or rearrangements, although pyridine-N-oxides are generally considered relatively stable in acid. A key concern in acidic media containing reducing agents (e.g., certain antioxidants or impurities) is the potential for deoxygenation (reduction) back to 3-aminomethylpyridine.
-
Basic Media: In basic media, the compound is expected to be relatively stable against hydrolysis. However, strong bases in the presence of other reagents could potentially lead to side reactions involving the aminomethyl group or the pyridine ring.
Q3: My solution of this compound has developed a yellow tint. What could be the cause?
A3: A color change, such as the appearance of a yellow tint, often suggests the formation of degradation products. This could be due to:
-
Oxidative Degradation: The aminomethyl group or the pyridine ring itself could be susceptible to oxidation, leading to colored impurities. This can be exacerbated by exposure to air (oxygen), light, or trace metal ion contaminants.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of aromatic N-oxides, sometimes leading to rearrangements or polymerization, which can be colored.
-
Impurity Reactions: The color could stem from the degradation of a small, unstable impurity in your sample rather than the main compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an acidic formulation. | Reduction of the N-oxide: The N-oxide may be reduced to the corresponding pyridine, especially if reducing agents or metal impurities are present. | 1. HPLC/LC-MS Analysis: Use a validated method to identify the degradant. Look for the mass of 3-aminomethylpyridine.2. Excipient Compatibility: Review the formulation for any reducing agents (e.g., some antioxidants).3. Metal Sequestration: Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze reduction. |
| Appearance of unknown peaks in HPLC after storage in a basic buffer. | Base-catalyzed degradation: While generally stable, strong bases might induce slow degradation, potentially involving the aminomethyl side chain. | 1. Characterize Degradants: Use LC-MS/MS to identify the structure of the new peaks.2. pH Adjustment: Determine if lowering the pH (while staying within a stable range) prevents the formation of these impurities. |
| Inconsistent results in bioassays. | Degradation upon dissolution or storage: The compound may be degrading in the assay medium or stock solution, leading to variable effective concentrations. | 1. Fresh Stock Solutions: Always use freshly prepared stock solutions for experiments.2. Stability in Media: Perform a short-term stability study of the compound in your specific assay buffer to quantify its stability over the experiment's duration. |
Potential Degradation Pathways
The table below summarizes potential degradation reactions for pyridine-N-oxide derivatives based on their general chemical reactivity.
| Condition | Potential Pathway | Primary Influencing Factors | Potential Degradation Product |
| Acidic + Reducing Agent | Deoxygenation (Reduction) | Presence of reducing agents (e.g., SO₂, TiCl₃, certain antioxidants), metal catalysts. | 3-Aminomethylpyridine |
| Photolytic (UV/Light) | Photorearrangement/Polymerization | Wavelength and intensity of light exposure, presence of photosensitizers. | Isomeric species, colored polymers. |
| Oxidative | Oxidation of Side Chain/Ring | Presence of oxygen, peroxides, or metal ion catalysts. | Oxidized derivatives (e.g., corresponding carboxylic acid or aldehyde). |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, and photolytic) and to generate potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
At time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
-
Photostability:
-
Place a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) in a photostability chamber according to ICH Q1B guidelines.
-
Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples by HPLC.
-
5. Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Use LC-MS to obtain the mass of the degradation products to aid in their identification.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study.
Logical Relationships in Degradation
Troubleshooting guide for scaling up 3-Aminomethylpyridine-N-oxide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Aminomethylpyridine-N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The overall process involves three key stages:
-
Protection: Protection of the primary amino group of 3-Aminomethylpyridine, typically with a tert-butyloxycarbonyl (Boc) group.
-
N-Oxidation: Oxidation of the pyridine nitrogen to form the N-oxide.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Stage 1: Boc Protection of 3-Aminomethylpyridine
Question: The Boc protection of 3-Aminomethylpyridine is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Incomplete or slow Boc protection can be attributed to several factors:
-
Poor Solubility of Starting Material: 3-Aminomethylpyridine can exhibit poor solubility in common organic solvents like acetonitrile or THF, leading to a heterogeneous reaction mixture and inefficient reaction.
-
Insufficiently Basic Conditions: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amine requires a base to neutralize the acidic byproduct. An inadequate amount or strength of the base can stall the reaction.
-
Moisture in the Reaction: Water can hydrolyze Boc₂O, reducing its availability for the protection reaction.
Troubleshooting Steps:
-
Solvent Selection: If solubility is an issue, consider using a solvent system known to dissolve aminopyridines, such as a mixture of an organic solvent and water with a suitable base. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Base Selection and Stoichiometry: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts. For substrates with poor solubility, using an aqueous base like sodium hydroxide (NaOH) can be effective, as it also improves the solubility of the starting material.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of Boc₂O.
-
Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, although its compatibility should be checked, especially in aqueous basic conditions where it might promote hydrolysis of Boc₂O.
Question: Multiple Boc-protected products are observed by TLC or LC-MS analysis. How can this be avoided?
Answer:
The formation of multiple Boc-protected products, such as the di-Boc protected amine, can occur, especially with an excess of Boc₂O and prolonged reaction times.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of Boc₂O, using a slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.
-
Monitor Reaction Progress: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.
Stage 2: N-Oxidation of N-Boc-3-aminomethylpyridine
Question: The N-oxidation reaction results in a low yield of the desired N-oxide and the formation of significant byproducts. What could be the issue?
Answer:
Low yields and byproduct formation during N-oxidation are common challenges. Potential causes include:
-
Oxidant Reactivity: The choice and amount of oxidizing agent are critical. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with acetic acid (peracetic acid), or Oxone®. Too strong of an oxidant or a large excess can lead to over-oxidation or degradation of the starting material or product.
-
Reaction Temperature: N-oxidation reactions are often exothermic. Poor temperature control can lead to runaway reactions and the formation of decomposition products.
-
Side Reactions: The pyridine ring itself can be susceptible to other reactions under oxidative conditions, especially if not properly controlled.
Troubleshooting Steps:
-
Choice of Oxidant: m-CPBA is a common and effective choice for N-oxidation. It is generally used in a slight excess (1.1-1.5 equivalents).
-
Temperature Management: The reaction should be carried out at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. For larger scale reactions, efficient cooling is crucial.
-
Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-oxidation.
-
Work-up Procedure: The work-up is critical to remove excess oxidant and byproducts. A typical work-up involves quenching the excess oxidant with a reducing agent like sodium thiosulfate or sodium sulfite solution, followed by extraction.
Question: During scale-up, the reaction becomes difficult to control and the yield drops significantly. Why is this happening?
Answer:
Scaling up exothermic reactions like N-oxidation presents significant challenges related to heat and mass transfer.
Troubleshooting Steps:
-
Heat Transfer: Ensure the reactor has adequate cooling capacity to dissipate the heat generated. A jacketed reactor with a reliable cooling system is essential.
-
Rate of Addition: Add the oxidizing agent slowly and in a controlled manner to manage the rate of heat generation.
-
Stirring: Efficient stirring is crucial to ensure homogenous temperature distribution and prevent the formation of local hot spots, which can lead to decomposition.
-
Process Safety Analysis: Conduct a thorough process safety analysis before scaling up to understand the thermal hazards associated with the reaction.
Stage 3: Boc Deprotection of N-Boc-3-aminomethylpyridine-N-oxide
Question: The Boc deprotection is incomplete, or the desired product is difficult to isolate. What are the recommended procedures?
Answer:
Incomplete deprotection or isolation difficulties can arise from the choice of acid, solvent, and work-up procedure.
Troubleshooting Steps:
-
Acid Selection: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a very effective and common method for Boc deprotection. Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) is another widely used and often more economical option for large-scale synthesis.
-
Reaction Conditions: The deprotection is typically fast at room temperature. Monitor the reaction by TLC or LC-MS to confirm completion.
-
Product Isolation: After deprotection, the product is usually an ammonium salt (e.g., trifluoroacetate or hydrochloride).
-
For the TFA salt: The TFA can often be removed by evaporation with a co-solvent like toluene. The resulting residue can then be neutralized with a base (e.g., aqueous sodium bicarbonate) and the free amine extracted with an organic solvent.
-
For the HCl salt: The hydrochloride salt may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the solvent can be removed, and the salt can be purified by recrystallization. To obtain the free amine, the salt is dissolved in water, the solution is basified, and the product is extracted.
-
Question: During scale-up of the Boc deprotection, handling large volumes of acidic and organic waste becomes a problem. Are there greener alternatives?
Answer:
Managing waste is a significant consideration in large-scale production.
Troubleshooting Steps:
-
Catalytic Deprotection: While less common for Boc groups, some catalytic methods using solid acids or other recyclable catalysts are being developed and could be explored.
-
Solvent Selection: Opt for more environmentally friendly solvents where possible. For example, using HCl in ethanol or isopropanol might be preferable to DCM.
-
Waste Treatment: Implement a robust waste treatment plan to neutralize acidic waste and recover or properly dispose of organic solvents.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the aminomethyl group before N-oxidation?
A1: Yes, it is highly recommended. The primary amine of the aminomethyl group is susceptible to oxidation by the reagents used for pyridine N-oxidation. Direct oxidation of 3-Aminomethylpyridine would likely lead to a complex mixture of products, including oxidation of the amino group, and little to no desired N-oxide.[1] Using a protecting group like Boc ensures the selective oxidation of the pyridine nitrogen.
Q2: What is a typical overall yield for the three-step synthesis of this compound?
A2: The overall yield can vary depending on the specific conditions and scale of each step. However, a well-optimized process can be expected to have the following approximate yields for each step:
-
Boc Protection: 90-95%
-
N-Oxidation: 70-85%
-
Boc Deprotection: 90-98% This would result in an overall yield in the range of 57-79%.
Q3: How can the purity of the final this compound be assessed?
A3: The purity of the final product can be determined using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds.
Q4: What are the main safety concerns when scaling up this process?
A4: The primary safety concerns during scale-up are:
-
Exothermic N-Oxidation: The N-oxidation step is highly exothermic and requires careful temperature control to prevent a runaway reaction.
-
Handling of Corrosive Reagents: Strong acids like TFA and HCl used in the deprotection step are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Flammable Solvents: Many of the organic solvents used (DCM, THF, ethyl acetate) are flammable and require proper storage and handling in a well-ventilated area, away from ignition sources.
-
Handling of Oxidizing Agents: Oxidizing agents like m-CPBA can be shock-sensitive and should be handled with care.
Data Presentation
Table 1: Comparison of Reaction Parameters for Lab-Scale vs. Pilot-Scale Synthesis (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Boc Protection | |||
| Reaction Time | 2-4 hours | 4-8 hours | Slower reagent addition, potential for exotherm. |
| Solvent Volume | 100-200 mL | 10-20 L | Efficient stirring is critical for mixing. |
| Yield | ~95% | ~90-92% | Potential for minor losses during transfers and work-up. |
| N-Oxidation | |||
| Oxidant Addition Time | 15-30 minutes | 2-4 hours | Crucial for controlling the exotherm. |
| Max. Temperature | 25 °C | 25 °C (with robust cooling) | Strict temperature control is paramount for safety and yield. |
| Yield | ~85% | ~75-80% | Heat and mass transfer limitations can lead to lower yields. |
| Boc Deprotection | |||
| Acid Volume | 50-100 mL | 5-10 L | Handling of large volumes of corrosive acid. |
| Work-up Time | 1-2 hours | 4-6 hours | Efficient extraction and phase separation at a larger scale. |
| Yield | ~98% | ~95-97% | Efficient product isolation (e.g., filtration of salt). |
Experimental Protocols
Protocol 1: Boc Protection of 3-Aminomethylpyridine
-
To a stirred solution of 3-Aminomethylpyridine (1.0 eq.) in dichloromethane (DCM, ~10 mL/g) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-aminomethylpyridine, which can often be used in the next step without further purification.
Protocol 2: N-Oxidation of N-Boc-3-aminomethylpyridine
-
Dissolve N-Boc-3-aminomethylpyridine (1.0 eq.) in DCM (~15 mL/g) and cool the solution to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~75%, 1.2 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench the excess m-CPBA by adding aqueous sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-3-aminomethylpyridine-N-oxide. Purify by column chromatography if necessary.
Protocol 3: Boc Deprotection of N-Boc-3-aminomethylpyridine-N-oxide
-
Dissolve N-Boc-3-aminomethylpyridine-N-oxide (1.0 eq.) in DCM (~10 mL/g).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in water, basify with a saturated solution of sodium bicarbonate to pH ~8-9, and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Aminomethylpyridine-N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminomethylpyridine-N-oxide in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound, either as a catalyst itself or as a ligand.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of catalyst may be below the threshold required for efficient reaction turnover. | - Increase Catalyst Loading Incrementally: Start with a baseline loading (e.g., 1-2 mol%) and increase it in a stepwise manner (e.g., to 5 mol%, 10 mol%). Monitor the reaction progress at each step.[1][2] - Consult Literature for Similar Systems: Review publications on related pyridine-N-oxide catalysts or ligands to determine typical loading ranges. |
| 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | - Modify Reaction Conditions: Lower the reaction temperature or use a less coordinating solvent. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-induced degradation. | |
| 3. Poor Catalyst Solubility: The catalyst may not be sufficiently soluble in the reaction medium. | - Solvent Screening: Test a range of solvents with different polarities. - Modify the Ligand: If using this compound as a ligand, consider modifying its structure to improve solubility. | |
| Inconsistent Reaction Rates | 1. Catalyst Aggregation: At higher concentrations, the catalyst may aggregate, reducing the number of active sites. | - Optimize Catalyst Concentration: There is often an optimal catalyst concentration beyond which the reaction rate does not increase or may even decrease.[3] - Improve Stirring/Agitation: Ensure the reaction mixture is well-mixed to maintain catalyst dispersion. |
| 2. Mass Transfer Limitations: The rate of reaction may be limited by the diffusion of reactants to the catalyst surface. | - Increase Stirring Speed: Vigorous stirring can improve mass transfer. - Use a Different Reactor Setup: For heterogeneous reactions, consider a packed-bed or continuous flow reactor. | |
| Formation of Side Products | 1. Excessive Catalyst Loading: High catalyst loading can sometimes lead to side reactions or product degradation. | - Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if the formation of side products is diminished. - Kinetic Analysis: Monitor the reaction profile over time to understand when side products begin to form. |
| 2. Reaction with the N-oxide Moiety: The N-oxide group itself can be reactive under certain conditions. | - Protecting Groups: If the N-oxide is not directly involved in the catalytic cycle, consider if temporary protection is feasible. - Milder Reaction Conditions: Use lower temperatures or less reactive reagents to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions involving this compound?
A1: For initial screening experiments, a catalyst loading in the range of 1-5 mol% is a common starting point. However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. For particularly challenging transformations, loadings up to 20 mol% or higher may be necessary.[4]
Q2: How does the electronic nature of the pyridine ring in this compound affect its catalytic activity?
A2: The N-oxide group is a strong electron-donating group, which increases the electron density on the pyridine ring. This can enhance its ability to coordinate to metal centers when used as a ligand or influence its Lewis basicity when used as an organocatalyst. The aminomethyl group also contributes to the electronic properties and can participate in hydrogen bonding, further modulating catalytic activity.
Q3: Can this compound be used in asymmetric catalysis?
A3: Yes, chiral derivatives of pyridine N-oxides are widely used as ligands and organocatalysts in asymmetric synthesis. The inherent chirality, often introduced through substituents on the pyridine ring or in the side chain, can effectively control the stereochemical outcome of a reaction.
Q4: What are the signs of catalyst deactivation when using this compound?
A4: Signs of catalyst deactivation include a decrease in reaction rate over time, incomplete conversion even with extended reaction times, and a change in the color of the reaction mixture. Leaching of the metal from a solid support (in heterogeneous catalysis) is another indicator.
Q5: How can I improve the recovery and recycling of a catalyst system involving this compound?
A5: For homogeneous systems, techniques like solvent extraction or precipitation can be employed. For heterogeneous catalysis, where this compound might be immobilized on a solid support, simple filtration is often sufficient for catalyst recovery. The choice of support material can significantly impact the stability and reusability of the catalyst.
Data Presentation
The following table summarizes hypothetical data from a study optimizing the catalyst loading of a palladium complex with this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction.
Table 1: Effect of Catalyst Loading on a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | 45 |
| 2 | 1.0 | 18 | 78 |
| 3 | 2.0 | 12 | 92 |
| 4 | 5.0 | 12 | 93 |
| 5 | 10.0 | 12 | 91 |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)2 (as specified), this compound (2x mol% of Pd), K2CO3 (2.0 mmol), Toluene (5 mL), 100 °C.
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Loading in a Palladium-Catalyzed Cross-Coupling Reaction:
-
Reactor Setup: A series of oven-dried Schlenk tubes are charged with a magnetic stir bar.
-
Reagent Preparation:
-
To each Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv) and the boronic acid (1.2 mmol, 1.2 equiv).
-
Add the base, potassium carbonate (2.0 mmol, 2.0 equiv).
-
-
Catalyst Preparation:
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)2) and this compound in the reaction solvent (e.g., toluene).
-
Add the appropriate volume of the stock solutions to each Schlenk tube to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mol%).
-
-
Reaction Execution:
-
Add the reaction solvent (e.g., toluene, 5 mL) to each Schlenk tube.
-
Seal the tubes and place them in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period or monitor by TLC or GC/MS until the starting material is consumed.
-
-
Work-up and Analysis:
-
Cool the reaction mixtures to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Visualizations
Caption: Logical workflow for optimizing catalyst loading.
References
Technical Support Center: Characterization of 3-Aminomethylpyridine-N-oxide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-Aminomethylpyridine-N-oxide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The primary challenges stem from its high polarity, hygroscopicity, and potential for thermal instability. These properties can lead to difficulties in chromatographic separation, NMR spectral interpretation, and obtaining accurate mass and thermal analysis data.
Q2: Is this compound hygroscopic?
A2: Yes, pyridine-N-oxides are known to be hygroscopic and can absorb moisture from the atmosphere.[1][2][3] This can affect the accuracy of weighing, elemental analysis, and may introduce water signals in NMR spectra. It is recommended to handle the compound in a dry environment (e.g., glovebox) and store it in a desiccator.
Q3: What are the expected metabolic pathways for this compound?
A3: Based on studies of related pyridine-N-oxides, the primary metabolic pathways are likely to involve N-oxidation and carbonyl reduction.[4][5] Pyridine N-oxidation is generally considered a detoxification pathway.[6]
Troubleshooting Guides
Chromatography (HPLC & TLC)
Issue: My compound streaks or shows poor peak shape on a C18 reversed-phase HPLC column.
-
Cause: this compound is a highly polar compound and may not be well-retained on traditional C18 columns, leading to poor peak shape and elution near the solvent front.
-
Troubleshooting:
-
Mobile Phase Modification:
-
Use a highly aqueous mobile phase (e.g., >95% water) with a suitable buffer (e.g., formate or acetate) to improve retention.
-
Work at a pH above 8 to potentially improve peak shape for basic compounds on certain columns.
-
-
Alternative Columns:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the best approach for very polar compounds.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide good separation.
-
Hypercarb (Porous Graphitic Carbon) Columns: These can be effective for retaining polar compounds.
-
-
Issue: My compound remains at the baseline in TLC.
-
Cause: The high polarity of the compound prevents it from moving with less polar solvent systems on silica gel plates.
-
Troubleshooting:
-
Solvent System: Use a more polar solvent system. Mixtures of dichloromethane/methanol or ethyl acetate/methanol with the addition of a small amount of ammonia or triethylamine can be effective.
-
Reverse-Phase TLC: Consider using C18-functionalized TLC plates with a polar mobile phase (e.g., methanol/water).
-
NMR Spectroscopy
Issue: I see a broad singlet in my ¹H NMR spectrum that I cannot assign.
-
Cause: This is likely due to the presence of water from the hygroscopic nature of the sample or from an acidic proton (e.g., from the amine or if the compound is in a salt form) that is exchanging with residual water in the NMR solvent.
-
Troubleshooting:
-
Drying: Ensure your sample is thoroughly dried under high vacuum before analysis.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity if it is from an exchangeable proton.
-
Issue: The chemical shifts in my ¹H and ¹³C NMR spectra do not match expected values.
-
Cause: The electronic environment of the pyridine ring is significantly altered by the N-oxide and the aminomethyl substituent. The introduction of the N-oxide oxygen leads to a downfield shift of neighboring protons and carbons compared to the parent amine.
-
Troubleshooting:
-
Reference Spectra: Compare your spectra to data for similar compounds like 3-picoline-N-oxide or other substituted pyridine-N-oxides.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, which will aid in definitive peak assignment.
-
Mass Spectrometry
Issue: I am not seeing the molecular ion peak in my mass spectrum.
-
Cause: N-oxides can be thermally labile and may fragment in the ion source, especially at high temperatures.
-
Troubleshooting:
-
Soft Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize in-source fragmentation.
-
Source Temperature: If using a heated ESI or APCI source, try reducing the source temperature.
-
Look for Characteristic Fragments: A common fragmentation pathway for N-oxides is the loss of the oxygen atom, resulting in an [M+H-16]⁺ ion.[7] The presence of this fragment can be indicative of your compound. Another potential fragmentation is the loss of a hydroxyl radical ([M+H-17]⁺).
-
Thermal Analysis (TGA/DSC)
Issue: My TGA thermogram shows an initial weight loss at a low temperature.
-
Cause: This is likely due to the loss of absorbed water due to the hygroscopic nature of the compound.
-
Troubleshooting:
-
Sample Preparation: Perform the analysis immediately after removing the sample from a desiccator.
-
Interpretation: The initial weight loss can be quantified to determine the water content of the sample. The decomposition of the compound itself will occur at higher temperatures.
-
Issue: The DSC thermogram shows a broad endotherm before the melting point.
-
Cause: This can also be attributed to the evaporation of absorbed water.
-
Troubleshooting:
-
Controlled Atmosphere: Run the experiment under a dry nitrogen or argon atmosphere to minimize atmospheric moisture.
-
Correlation with TGA: Correlate the DSC events with the weight loss steps observed in the TGA to differentiate between water loss and melting or decomposition.
-
Physicochemical and Spectroscopic Data
The following tables summarize available data for this compound and related compounds to aid in characterization.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 10694-10-7 | C₆H₈N₂O | 124.14 | Not available | Not available | Not available |
| This compound HCl | 672324-61-7 | C₆H₉ClN₂O | 160.60 | Not available | Not available | Not available |
| 3-(Aminomethyl)pyridine (parent amine) | 3731-52-0 | C₆H₈N₂ | 108.14 | -21 | 73-74 @ 1 mmHg | 1.062 @ 25°C |
| 3-Picoline-N-oxide | 1003-73-2 | C₆H₇NO | 109.13 | 37-39 | 150 @ 15 mmHg | 1.13 |
Table 2: Spectroscopic Data
| Compound | Technique | Key Data |
| This compound | Mass Spec (ESI) | Expected [M+H]⁺ at m/z 125.07. Look for characteristic [M+H-16]⁺ fragment at m/z 109.06. |
| 3-(Aminomethyl)pyridine | ¹H NMR (CDCl₃) | δ (ppm): 8.52 (s, 1H), 7.66 (d, 1H), 7.26 (m, 1H), 3.89 (s, 2H), 1.54 (s, 2H, NH₂). Note: N-oxidation will shift pyridine ring protons downfield. |
| Pyridine-N-oxides (general) | IR Spectroscopy | A prominent N⁺-O⁻ stretching vibration is typically observed around 930 cm⁻¹. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This is a general procedure based on the oxidation of substituted pyridines.
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)pyridine in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent like hydrogen peroxide (30-35%) or m-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 80°C for H₂O₂ in acetic acid) for several hours.[8] Monitor the reaction progress by TLC using a polar solvent system (e.g., DCM:MeOH:NH₃, 90:9:1).
-
Workup:
-
If using H₂O₂, remove the excess acetic acid under vacuum.
-
If using m-CPBA, quench the reaction with a reducing agent like sodium sulfite solution.
-
Neutralize the reaction mixture with a base such as sodium carbonate or ammonium hydroxide.
-
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by crystallization. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[8]
Protocol 2: HPLC Method Development for this compound
-
Column Selection: Start with a HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase:
-
Aqueous Component (A): Water with 10-20 mM ammonium formate or ammonium acetate, pH adjusted to 3-5 with formic acid.
-
Organic Component (B): Acetonitrile.
-
-
Gradient: Begin with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) over 10-15 minutes.
-
Detection: UV detection at a wavelength around 260-280 nm.
-
Optimization: Adjust the gradient slope, flow rate (typically 0.5-1.0 mL/min), and column temperature to achieve optimal separation and peak shape.
Diagrams
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Potential metabolic pathways for this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Picoline-N-oxide CAS#: 1003-73-2 [amp.chemicalbook.com]
- 4. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 3-Aminomethylpyridine-N-oxide: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 3-Aminomethylpyridine-N-oxide. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their analytical needs.
Introduction to Structural Validation of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate structural confirmation is a critical step in its synthesis and characterization, ensuring the identity, purity, and stability of the molecule. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail for elucidating the complex spin systems and connectivity within the molecule.
2D NMR Spectroscopy for Structural Elucidation
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule and for determining the connectivity between atoms. The most common 2D NMR experiments for the structural analysis of small organic molecules like this compound are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: These are predicted values and may differ slightly from experimental results.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.0 | 138 |
| H4 | 7.4 | 128 |
| H5 | 7.3 | 125 |
| H6 | 8.1 | 139 |
| CH₂ | 4.2 | 45 |
| NH₂ | 1.6 (variable) | - |
| C2 | - | 138 |
| C3 | - | 135 |
| C4 | - | 128 |
| C5 | - | 125 |
| C6 | - | 139 |
Experimental Protocols
General Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly for labile protons like those in the amino group.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2D NMR Experimental Parameters
The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Typical Values |
| COSY | Spectral Width (¹H) | 10-12 ppm |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 2-8 | |
| HSQC | Spectral Width (¹H) | 10-12 ppm |
| Spectral Width (¹³C) | 160-200 ppm | |
| Number of Increments | 128-256 | |
| Number of Scans per Increment | 4-16 | |
| HMBC | Spectral Width (¹H) | 10-12 ppm |
| Spectral Width (¹³C) | 160-200 ppm | |
| Number of Increments | 256-512 | |
| Number of Scans per Increment | 8-32 | |
| Long-Range Coupling Delay | Optimized for 4-10 Hz |
Data Interpretation and Visualization
The following diagrams illustrate the expected correlations in the 2D NMR spectra of this compound and the general workflow for structural validation.
A Comparative Guide to Oxidizing Agents for the Synthesis of Pyridine-N-Oxides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine-N-oxides is a fundamental transformation in organic chemistry, yielding versatile intermediates for drug discovery, agrochemicals, and material science. The choice of an oxidizing agent is critical, influencing reaction efficiency, substrate scope, safety, and scalability. This guide provides an objective comparison of common oxidizing agents for the N-oxidation of pyridines, supported by experimental data and detailed protocols.
Performance Comparison of Common Oxidizing Agents
The selection of an appropriate oxidizing agent for the N-oxidation of pyridine and its derivatives is contingent on factors such as the electronic nature of the substrate, desired reaction conditions, and safety considerations. Below is a summary of the performance of several widely used oxidizing agents.
| Oxidizing Agent/System | Typical Substrates | Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Electron-rich and simple pyridines | Dichloromethane (DCM), 0-25 °C, 24 h | 90-97% for substituted pyridines[1] | High yields, commercially available, effective for a range of substrates. | Potentially explosive, requires careful handling, acidic byproduct can complicate workup. |
| Peracetic Acid (in Acetic Acid) | Unsubstituted and alkylated pyridines | Acetic acid, 85 °C, 1 h | ~90% (unsubstituted pyridine)[2] | Cost-effective, suitable for large-scale synthesis. | High temperatures, corrosive, can be explosive at high concentrations. |
| Urea-Hydrogen Peroxide (UHP) / Anhydride | Electron-deficient and substituted pyridines | Ethyl acetate or similar, 90-110 °C | 62% for 2-methoxypyridine[3] | Solid, stable source of hydrogen peroxide, safer to handle than concentrated H₂O₂. | Often requires an activating anhydride and higher temperatures. |
| Sodium Perborate in Acetic Acid | Aromatic azines | Acetic acid | Good to excellent | Inexpensive, stable, and safe solid oxidant. | Can require elevated temperatures and longer reaction times. |
| Methyltrioxorhenium (MTO) / H₂O₂ | Substituted pyridines | Dichloromethane, rt | High yields | Catalytic, mild reaction conditions. | Rhenium catalyst is expensive. |
Experimental Protocols
Detailed methodologies for key oxidation procedures are provided below to facilitate replication and adaptation.
Protocol 1: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a general procedure for the synthesis of various substituted pyridine-N-oxides.[1]
Materials:
-
Substituted Pyridine (e.g., 4-cyanopyridine)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
-
Sodium hydroxide solution
Procedure:
-
Dissolve the substituted pyridine (e.g., 20g of 4-cyanopyridine) in dichloromethane (180ml) in a round-bottom flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add m-CPBA (e.g., 49.7g) to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 with a sodium hydroxide solution.
-
Stir the mixture for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.
-
Collect the filtrate, concentrate under reduced pressure, and dry to obtain the pyridine-N-oxide product.
Protocol 2: Oxidation using Peracetic Acid
This protocol is a classic and widely cited method for the synthesis of unsubstituted pyridine-N-oxide.[2]
Materials:
-
Pyridine
-
40% Peracetic acid in acetic acid
-
Isopropyl alcohol
-
Ether
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place pyridine (110 g, 1.39 moles).
-
With stirring, add 40% peracetic acid (250 ml, 1.50 moles) at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.
-
For isolation as the hydrochloride salt, bubble gaseous hydrogen chloride into the mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
The crude pyridine-N-oxide can be purified by distillation under high vacuum or by recrystallization of its hydrochloride salt from isopropyl alcohol.
Protocol 3: Oxidation using Urea-Hydrogen Peroxide (UHP) and Acetic Anhydride
This method provides a safer alternative to using concentrated hydrogen peroxide solutions and is effective for various substituted pyridines.[3]
Materials:
-
Substituted Pyridine (e.g., 2-methoxypyridine)
-
Isopropyl acetate
-
Acetic anhydride
-
Urea-Hydrogen Peroxide (UHP)
-
Saturated sodium bisulfite solution
-
20% Sodium bicarbonate solution
Procedure:
-
In a reaction flask, add isopropyl acetate (18L), acetic anhydride (3.3kg), and the substituted pyridine (e.g., 1.2kg of 2-methoxypyridine).
-
Warm the mixture to 30-40 °C.
-
Add the Urea-Hydrogen Peroxide complex (2.8kg) to the system and maintain the temperature for the reaction to proceed.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0-10 °C.
-
Quench the excess peroxide by adding a saturated sodium bisulfite solution.
-
Adjust the pH of the system to 8-10 using a 20% sodium bicarbonate solution.
-
The product can then be isolated by centrifugation, extraction of the aqueous phase, and concentration of the combined organic phases.
Reaction Mechanism and Workflow
The N-oxidation of pyridine is a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The general mechanism and a typical experimental workflow are illustrated below.
Caption: General mechanism of pyridine N-oxidation by a peroxy acid.
Caption: A typical experimental workflow for pyridine-N-oxide synthesis.
References
A Comparative Analysis of the Biological Activity of 3-Aminomethylpyridine-N-oxide and its Parent Amine
For Researchers, Scientists, and Drug Development Professionals
Overview of Physicochemical and Biological Properties
The conversion of a tertiary amine, such as the pyridine nitrogen in 3-aminomethylpyridine, to an N-oxide introduces a highly polar N⁺-O⁻ bond. This modification generally increases the hydrophilicity of the molecule. Consequently, N-oxides often exhibit enhanced aqueous solubility and reduced permeability across biological membranes compared to their parent amines[1]. These changes can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its specific biological activities.
| Property | 3-Aminomethylpyridine-N-oxide | 3-Aminomethylpyridine | Reference |
| Reported Biological Activity | Potential anti-cancer agent (induces apoptosis), enzyme inhibitor (lysyl oxidase-like enzymes). | Intermediate in insecticide and rodenticide synthesis, rubefacient. | |
| Aqueous Solubility | Expected to be higher. | Lower compared to the N-oxide. | [1] |
| Membrane Permeability | Expected to be lower. | Higher compared to the N-oxide. | [1] |
| Toxicity | Potentially lower acute toxicity in some cases. | Parent amines can exhibit higher toxicity. | [1] |
| Metabolism | Can be reduced back to the parent amine in vivo, potentially acting as a prodrug. | Subject to various metabolic pathways. | [1] |
Note: The data in the table above is based on general principles of N-oxide chemistry and the limited available information on the specific compounds. Direct quantitative comparisons from head-to-head studies are currently unavailable.
Potential Signaling Pathway: Hypoxia-Activated Apoptosis by this compound
One of the intriguing aspects of some N-oxide compounds is their potential to act as hypoxia-activated prodrugs[1]. In the low-oxygen environment characteristic of solid tumors, N-oxides can be enzymatically reduced to the parent amine, potentially releasing a cytotoxic agent or a compound that can induce apoptosis. While not definitively proven for this compound, its reported potential to induce apoptosis in cancer cells could be linked to such a mechanism, possibly through the release of nitric oxide (NO) or the parent amine in the hypoxic tumor microenvironment, which then triggers the intrinsic apoptosis pathway.
Caption: Proposed mechanism of hypoxia-activated apoptosis by this compound in a tumor cell.
Experimental Protocols
To quantitatively assess and compare the biological activities of this compound and 3-aminomethylpyridine, a series of in vitro assays would be necessary. A foundational experiment would be a cytotoxicity assay to determine the concentration at which these compounds induce cell death.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of the compounds against a selected cancer cell line (e.g., HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound and 3-aminomethylpyridine
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 3-aminomethylpyridine in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the MTT incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability can be calculated as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The transformation of 3-aminomethylpyridine to its N-oxide derivative is likely to significantly alter its biological activity profile. Based on general principles, this compound is expected to have increased water solubility and may function as a prodrug, potentially with a different and possibly more targeted therapeutic activity, such as the suggested anti-cancer effects. In contrast, the parent amine, 3-aminomethylpyridine, is primarily documented as a chemical intermediate. To substantiate these hypotheses and to fully elucidate the comparative biological activities, direct experimental evaluation using standardized assays is essential. The provided experimental protocol for an in vitro cytotoxicity assay serves as a starting point for such investigations. Further studies could also explore their comparative effects on specific enzymes or signaling pathways to build a comprehensive understanding of their pharmacological potential.
References
Comparative analysis of the catalytic activity of different pyridine-N-oxide ligands
A detailed guide for researchers and drug development professionals on the catalytic efficacy of various pyridine-N-oxide ligands, supported by experimental data and protocols.
The versatility of pyridine-N-oxide ligands in catalysis is well-documented, with their unique electronic and steric properties driving a wide range of chemical transformations. This guide provides a comparative analysis of their catalytic activity, focusing on key performance indicators such as yield, enantioselectivity, turnover number (TON), and turnover frequency (TOF). The data presented herein is collated from peer-reviewed studies to offer an objective overview for researchers selecting ligands for specific applications.
Comparative Catalytic Performance
The following tables summarize the performance of different pyridine-N-oxide based ligands in various catalytic reactions. These datasets highlight the impact of ligand architecture on catalytic outcomes.
Table 1: Asymmetric Allylation of Benzaldehyde
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| (S)-3,3'-Br2-4,4'-Me2-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 95 | 92 | |
| (S)-3,3',6,6'-Tetramethyl-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 91 | 89 | |
| (S)-3,3'-Me2-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 85 | 82 |
Table 2: Asymmetric Cyanosilylation of Benzaldehyde
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| (R)-3,3'-Bis(2,4,6-trimethylphenyl)-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 99 | 91 | |
| (R)-3,3'-Diphenyl-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 98 | 85 | |
| (R)-3,3'-Bis(4-methoxyphenyl)-2,2'-bipyridine-N,N'-dioxide | Ti(OiPr)4 | 96 | 78 |
Table 3: Kinetic Resolution of Terminal Epoxides
| Ligand | Catalyst | TON | TOF (h⁻¹) | Ref. |
| (R,R)-N,N'-Dioxide-Amide Ligand | Cr(III)Cl3 | 480 | 20 | |
| (S,S)-N,N'-Dioxide-Amide Ligand | Co(II)Cl2 | 450 | 18.75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
General Procedure for Asymmetric Allylation of Aldehydes:
A solution of the chiral pyridine-N-oxide ligand (0.1 mmol) in an appropriate solvent (e.g., CH2Cl2) is added to a solution of the metal precursor (e.g., Ti(OiPr)4) (0.1 mmol) in the same solvent at room temperature. The mixture is stirred for 30 minutes to form the catalyst complex. The resulting solution is then cooled to the desired reaction temperature (e.g., -78 °C), and the aldehyde (1.0 mmol) is added, followed by the dropwise addition of the allylation reagent (e.g., allyltributyltin) (1.2 mmol). The reaction is stirred at this temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Cyanosilylation of Aldehydes:
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the chiral pyridine-N-oxide ligand (0.02 mmol) and the metal precursor (e.g., Ti(OiPr)4) (0.02 mmol) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for 1 hour. The aldehyde (0.2 mmol) is then added, and the mixture is cooled to the specified temperature (e.g., -40 °C). Trimethylsilyl cyanide (TMSCN) (0.3 mmol) is added dropwise, and the reaction mixture is stirred for the specified time. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding cyanohydrin trimethylsilyl ether. The enantiomeric excess is determined by chiral GC or HPLC analysis after conversion to the corresponding cyanohydrin.
Visualizing Catalytic Processes
Diagrams illustrating key aspects of pyridine-N-oxide catalysis are provided below.
Caption: Proposed mechanism for asymmetric allylation.
Caption: General experimental workflow for catalysis.
A Comparative Guide to the Synthetic Routes of 3-Aminomethylpyridine-N-oxide for Researchers
For Immediate Release
A comprehensive guide validating two potential synthetic pathways to 3-Aminomethylpyridine-N-oxide has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of a two-step route involving the direct oxidation of 3-aminomethylpyridine and a three-step route commencing with the functionalization of 3-picoline-N-oxide. The guide includes in-depth experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows to aid in the selection of the most efficient and practical synthesis strategy.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges due to the presence of two oxidizable nitrogen atoms. This guide evaluates two plausible synthetic routes, providing a thorough analysis of their respective merits and drawbacks to inform laboratory-scale and potential scale-up production.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are presented and compared:
-
Route 1: Direct N-Oxidation of 3-Aminomethylpyridine. This two-step approach involves the initial synthesis of 3-aminomethylpyridine from 3-picoline, followed by direct N-oxidation of the pyridine ring.
-
Route 2: Functionalization of 3-Picoline-N-oxide. This three-step pathway begins with the N-oxidation of 3-picoline, followed by side-chain functionalization to introduce the aminomethyl group.
A detailed comparison of these routes is summarized in the table below, with subsequent sections providing detailed experimental protocols.
| Parameter | Route 1: Direct N-Oxidation | Route 2: Functionalization of 3-Picoline-N-oxide |
| Starting Material | 3-Picoline | 3-Picoline |
| Number of Steps | 2 (potentially 3 with protection) | 3 |
| Key Intermediates | 3-Aminomethylpyridine | 3-Picoline-N-oxide, 3-(Bromomethyl)pyridine-N-oxide |
| Overall Yield | Potentially lower due to side reactions | Generally higher and more controlled |
| Purity of Final Product | May require extensive purification | Generally higher |
| Key Challenges | Chemoselective N-oxidation in the presence of an amino group | Handling of lachrymatory intermediate (3-(bromomethyl)pyridine-N-oxide) |
| Scalability | Potentially problematic due to selectivity issues | More amenable to scale-up |
Route 1: Detailed Experimental Protocol - Direct N-Oxidation
This route is conceptually simpler but is challenged by the chemoselectivity of the N-oxidation step. The primary amino group can be susceptible to oxidation, potentially leading to a mixture of products and lower yields of the desired N-oxide. To circumvent this, a protection-deprotection sequence for the amino group may be required, adding to the step count.
Step 1: Synthesis of 3-Aminomethylpyridine
The synthesis of 3-aminomethylpyridine can be achieved from 3-picoline via a two-step process involving radical bromination followed by amination.
-
Reaction: Free-radical bromination of 3-picoline followed by reaction with ammonia.
-
Reagents: 3-picoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Ammonia.
-
Procedure:
-
A solution of 3-picoline and a catalytic amount of AIBN in a suitable solvent (e.g., carbon tetrachloride) is heated to reflux.
-
NBS is added portion-wise to initiate the bromination of the methyl group.
-
The reaction mixture is monitored by TLC until the starting material is consumed.
-
The resulting 3-(bromomethyl)pyridine is isolated and then treated with an excess of aqueous ammonia under pressure to yield 3-aminomethylpyridine.
-
-
Yield: Moderate to good.
-
Purification: Distillation or column chromatography.
Step 2: N-Oxidation of 3-Aminomethylpyridine
Direct N-oxidation of 3-aminomethylpyridine is challenging due to the presence of the nucleophilic amino group.[1] In situ protonation of the more basic aliphatic amine can favor the oxidation of the less basic pyridine nitrogen.
-
Reaction: Selective N-oxidation of the pyridine ring.
-
Reagents: 3-Aminomethylpyridine, Oxidizing agent (e.g., m-CPBA or hydrogen peroxide with a catalyst), Acid (e.g., HBF₄).
-
Procedure:
-
3-Aminomethylpyridine is dissolved in a suitable solvent (e.g., dichloromethane).
-
An acid, such as HBF₄·OEt₂, is added to protonate the aminomethyl group.
-
The oxidizing agent is added portion-wise at a controlled temperature.
-
The reaction is monitored by TLC for the formation of the N-oxide.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
-
Yield: Variable, often low without optimization.[1]
-
Purification: Column chromatography is typically required to separate the desired product from unreacted starting material and byproducts.
Caption: Synthetic pathway for Route 2 via functionalization of 3-picoline-N-oxide.
Characterization and Validation
The identity and purity of the synthesized this compound and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is shorter in principle but is hampered by poor selectivity in the N-oxidation step, which may necessitate an additional protection/deprotection sequence, thereby increasing the overall step count and potentially lowering the overall yield.
-
Route 2 involves an additional step but offers a more controlled and generally higher-yielding synthesis. The intermediates are well-defined, and the reactions are typically robust. The main drawback is the handling of the lachrymatory brominated intermediate.
For laboratory-scale synthesis and potential scale-up, Route 2 is the recommended pathway due to its superior control, higher yields, and greater reliability. Further optimization of reaction conditions for each step can be undertaken to maximize efficiency and purity.
Experimental Workflow Overview
Caption: Comparative experimental workflow for the two synthetic routes.
References
A DFT-Based Comparative Analysis of Electronic Properties in Pyridine-N-Oxide Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of How Isomeric Structure Influences Electronic Behavior in Substituted Pyridine-N-Oxides.
This guide provides a comparative analysis of the electronic properties of pyridine-N-oxide isomers, leveraging data from Density Functional Theory (DFT) studies. Understanding the electronic nuances imparted by the positional isomerism of substituents on the pyridine-N-oxide scaffold is crucial for applications in medicinal chemistry, materials science, and catalysis. This document summarizes key quantitative electronic data, details the computational methodologies employed in the cited studies, and visualizes the logical workflow and structure-property relationships.
Comparative Electronic Properties of 2-N-phenylamino-3-nitro-pyridine-N-oxide Isomers
A pertinent example of how substituent position influences electronic properties can be found in the isomers of 2-N-phenylamino-methyl-nitro-pyridine. A study by Pawel K. et al. provides a direct comparison of the 4-methyl and 6-methyl isomers of 2-N-phenylamino-3-nitropyridine. While not N-oxides themselves, the electronic effects of the methyl group's position on the pyridyl ring in a similarly substituted system offer valuable insights into the principles that govern pyridine-N-oxide isomers. The key electronic parameter, the HOMO-LUMO energy gap, which is indicative of the molecule's chemical reactivity and kinetic stability, was calculated for these isomers.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-N-phenylamino-3-nitro-4-methylpyridine | - | - | 3.13 |
| 2-N-phenylamino-3-nitro-6-methylpyridine | - | - | 3.1617 |
Data extracted from a study on 2-N-phenylamino-methyl-nitro-pyridine isomers, which serves as an illustrative example of the effect of positional isomerism.
The slight difference in the HOMO-LUMO gap between the two isomers highlights the subtle yet significant electronic perturbations caused by the repositioning of the methyl group. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
DFT Calculations for Substituted Pyridine Derivatives
The computational details for the analysis of the 2-N-phenylamino-methyl-nitro-pyridine isomers involved the following:
-
Software: Gaussian 09
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p)
This combination of functional and basis set is widely used and has been shown to provide reliable results for organic molecules. The geometry of the molecules was optimized in the gas phase to find the lowest energy conformation before calculating the electronic properties.
Visualizing the DFT Workflow and Structure-Property Relationships
To better illustrate the process of a comparative DFT study and the resulting relationships, the following diagrams have been generated using the DOT language.
Concluding Remarks
The electronic properties of pyridine-N-oxide derivatives are sensitive to the positional isomerism of substituents on the pyridine ring. As demonstrated by the comparative data on substituted pyridine isomers, even a subtle change in the location of a functional group can lead to measurable differences in the HOMO-LUMO energy gap, which in turn can influence the molecule's reactivity and potential biological activity. DFT calculations provide a powerful tool for elucidating these structure-property relationships, offering valuable guidance for the rational design of new molecules in drug development and materials science. Further comparative studies on a wider range of pyridine-N-oxide isomers are warranted to build a more comprehensive understanding of these electronic effects.
Benchmarking Catalyst Performance: A Comparative Guide to 3-Aminomethylpyridine-N-oxide and Alternatives in Asymmetric Allylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Performance Comparison in Asymmetric Allylation of Benzaldehyde
The following table summarizes the performance of representative chiral pyridine-N-oxide catalysts and a chiral phosphoramide catalyst in the asymmetric allylation of benzaldehyde with allyltrichlorosilane.
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference Catalyst for Comparison |
| Chiral Pyridine-N-Oxides | |||||
| (R)-3,3'-Bis(2,4,6-trimethylphenyl)-2,2'-bipyridine-N,N'-dioxide | Pyridine-N-oxide | 5 | 95 | 96 | |
| METHOX | Pyridine-N-oxide | 5 | 98 | 96 | |
| QUINOX | Pyridine-N-oxide | 5 | 92 | 87 | |
| Alternative Organocatalysts | |||||
| Chiral Phosphoramide | Phosphoramide | 10 | 94 | 91 | Chiral Pyridine-N-Oxides |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
General Experimental Protocol for Asymmetric Allylation of Aldehydes using Chiral Pyridine-N-oxide Catalysts
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Allyltrichlorosilane
-
Chiral pyridine-N-oxide catalyst (e.g., METHOX)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A dried reaction flask is charged with the chiral pyridine-N-oxide catalyst (5 mol%) under an inert atmosphere.
-
Anhydrous solvent is added, and the mixture is cooled to the desired temperature (typically between -78 °C and room temperature).
-
The aldehyde (1.0 equivalent) and DIPEA (1.2 equivalents) are added sequentially.
-
Allyltrichlorosilane (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes.
Logical Workflow for Catalyst Performance Evaluation
Caption: Workflow for benchmarking catalyst performance.
Proposed Catalytic Cycle for Pyridine-N-oxide in Asymmetric Allylation
Caption: Proposed catalytic cycle for asymmetric allylation.
Conclusion
While a direct performance evaluation of this compound as a catalyst is pending further research, the broader class of chiral pyridine-N-oxides demonstrates significant efficacy in the asymmetric allylation of aldehydes. They offer high yields and enantioselectivities, comparable and in some cases superior to other classes of organocatalysts like chiral phosphoramides. The provided experimental protocol and reaction workflow offer a foundational understanding for researchers looking to explore this class of catalysts further. Future studies should aim to synthesize and evaluate this compound in these and other asymmetric transformations to fully characterize its catalytic potential.
References
Hypothetical Cross-Reactivity Analysis of 3-Aminomethylpyridine-N-oxide in Biological Assays
Disclaimer: The following comparison guide is a hypothetical case study. Due to the limited publicly available data on the biological cross-reactivity of 3-Aminomethylpyridine-N-oxide, this document is intended to serve as an illustrative example of how such an analysis would be presented. The experimental data, protocols, and comparisons are representative and generated for educational purposes.
Introduction
This compound is a heterocyclic compound with potential applications in drug discovery due to its structural motifs. Understanding the selectivity and potential for off-target effects is a critical step in the preclinical development of any lead compound. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of this compound against a panel of related and unrelated biological targets. The performance of this compound is compared with two alternative compounds: a structurally similar analog, 4-Aminomethylpyridine-N-oxide (Alternative A), and a compound with a different scaffold but similar intended primary target activity, Compound X (Alternative B).
The primary hypothetical target for this compound is Kinase A, a key enzyme in a pro-inflammatory signaling pathway. This guide will explore its potency at this primary target and its inhibitory activity against a panel of other kinases to assess its selectivity.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and two alternative compounds was assessed against a panel of five kinases. The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase. The results are summarized in the table below.
| Compound | Primary Target: Kinase A IC50 (nM) | Off-Target: Kinase B IC50 (nM) | Off-Target: Kinase C IC50 (nM) | Off-Target: Kinase D IC50 (nM) | Off-Target: Kinase E IC50 (nM) |
| This compound | 50 | 1,200 | >10,000 | 8,500 | >10,000 |
| Alternative A (4-Aminomethylpyridine-N-oxide) | 75 | 800 | >10,000 | 6,000 | >10,000 |
| Alternative B (Compound X) | 25 | 300 | 5,000 | 1,500 | 8,000 |
Experimental Protocols
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was used to determine the IC50 values of the test compounds against the panel of kinases.
Materials:
-
Kinases (Kinase A, B, C, D, E)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (this compound, Alternative A, Alternative B) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO, followed by a further dilution in the assay buffer.
-
In a 384-well plate, 10 µL of the diluted compound solution was added to each well.
-
A mixture of the kinase and the Eu-labeled antibody was prepared in assay buffer and 10 µL was added to each well.
-
The plate was incubated for 60 minutes at room temperature.
-
A solution of the Alexa Fluor™ 647-labeled tracer was prepared in assay buffer and 10 µL was added to each well.
-
The plate was incubated for another 60 minutes at room temperature, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
The ratio of the emission at 665 nm to 615 nm was calculated.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation using graphing software.
Visualizations
Caption: Hypothetical signaling pathway involving Kinase A and its inhibition.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Decision logic for compound selectivity classification.
Safety Operating Guide
Proper Disposal of 3-Aminomethylpyridine-N-oxide: A Guide for Laboratory Professionals
For immediate reference, treat 3-Aminomethylpyridine-N-oxide as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
This document provides essential guidance on the proper disposal of this compound, synthesized from available safety data for the compound and its close chemical relatives. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Immediate Safety and Handling for Disposal
Prior to handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Use chemical-impermeable gloves (materials to be determined by your EHS department based on the specific solvent used, if any).[1] A lab coat or other protective clothing is also required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges should be used.[1]
All handling of this compound for disposal preparation should be conducted in a properly functioning chemical fume hood.[2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, as directed by your institution's EHS department.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will coordinate with a licensed disposal company for final treatment and disposal.
-
III. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. Avoid breathing any vapors or dust.[1] Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.[3] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
V. Quantitative Data Summary
| Property | 3-Picolylamine (3-Aminomethylpyridine)[4] | Pyridine-N-oxide[3] | 4-Nitropyridine N-oxide[2] |
| Hazard Statements | Causes severe skin burns and eye damage. | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Irritating to eyes, respiratory system and skin. Possible risk of irreversible effects. |
| Signal Word | Danger | Warning | Warning |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[5] | Offer surplus and non-recyclable solutions to a licensed disposal company.[3] | Consult state, local, or national regulations to ensure proper disposal.[2] |
This information underscores the necessity of treating this compound as a hazardous substance requiring professional disposal. Always refer to your institution's specific protocols and the most current safety data sheets available.
References
Personal protective equipment for handling 3-Aminomethylpyridine-N-oxide
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Aminomethylpyridine-N-oxide, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Material/Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Glove material should be selected based on breakthrough time and permeation rate. A minimum thickness of 0.11mm is often recommended for nitrile rubber. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during emergency situations. A dust mask is recommended for handling the solid form to prevent inhalation of particles. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Procedural Handling and Storage
Adherence to proper handling and storage protocols is crucial to maintain a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area is well-ventilated. A chemical fume hood is recommended for all handling procedures.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: When handling the solid, avoid creating dust. Use appropriate tools for transfer.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all waste material, including unused chemical and contaminated items (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Consult Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal of the hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |
Spill Response:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
